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  • Product: (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Profiling (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate in Advanced Drug Design

Executive Summary (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly specialized, enantiopure chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Registered under t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly specialized, enantiopure chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Registered under the CAS number 2165755-17-7 [1], this compound structurally integrates a conformationally restricted cyclopropyl moiety with a stereodefined alpha-hydroxy ester.

This whitepaper provides an in-depth technical analysis of the compound, exploring its physicochemical baseline, its mechanistic utility in structure-based drug design, and the state-of-the-art biocatalytic protocols required for its asymmetric synthesis.

Physicochemical Profiling & Quantitative Data

Understanding the baseline metrics of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is critical for downstream synthetic planning and formulation. The following table summarizes its core quantitative data, validated through commercial analytical standards.

PropertySpecification / Value
CAS Number 2165755-17-7
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Stereochemistry (S)-enantiomer
Appearance Colorless to pale yellow liquid
Purity (HPLC/LC-MS) ≥ 97.0%
Enantiomeric Excess (ee) > 99.0%
Storage Conditions Sealed in dry environment, 2-8°C
SMILES Code O=C(OC)CC1CC1

Mechanistic Role in Drug Design

The architectural design of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate offers three distinct pharmacophoric advantages when integrated into a larger API scaffold:

  • Cyclopropyl Group for Metabolic Stability: The incorporation of a cyclopropyl ring significantly enhances the metabolic stability of the resulting molecule. The C-H bonds within the strained cyclopropyl ring possess higher bond dissociation energies compared to standard aliphatic chains, rendering them less susceptible to oxidative degradation by hepatic cytochrome P450 enzymes. Furthermore, it modulates lipophilicity and restricts the conformational flexibility of the molecule, locking it into a bioactive conformation[2].

  • Enantiopure Alpha-Hydroxy Core: The (S)-configured hydroxyl group serves as a critical, stereospecific hydrogen bond donor and acceptor. In structure-based drug design, the precise spatial orientation of this hydroxyl group dictates the binding affinity to target kinases or enzyme active sites.

  • Methyl Ester as a Synthetic Handle: The ester functionality acts as a versatile coupling handle for downstream amidation or saponification. Alternatively, it can be retained in the final molecule as a lipophilic prodrug moiety to enhance cellular permeability, later undergoing intracellular hydrolysis to release the active carboxylic acid[3].

Pharmacophore Core (S)-Methyl 3-cyclopropyl- 2-hydroxypropanoate Cyclopropyl Cyclopropyl Group Metabolic Stability & Lipophilicity Core->Cyclopropyl Hydroxy (S)-alpha-Hydroxy H-Bond Donor & Chiral Center Core->Hydroxy Ester Methyl Ester Prodrug Potential & Coupling Handle Core->Ester

Structural deconstruction of the compound's pharmacophoric utility in drug design.

Asymmetric Synthesis: Biocatalytic Protocol

While traditional asymmetric transfer hydrogenation (ATH) using chiral Ruthenium or Rhodium catalysts can yield alpha-hydroxy esters, modern pharmaceutical synthesis prioritizes biocatalysis. Biocatalysis offers superior enantioselectivity, operates under mild conditions, and completely avoids heavy metal toxicity—a critical regulatory requirement in drug development.

The following protocol details the asymmetric reduction of the prochiral precursor, methyl 3-cyclopropyl-2-oxopropanoate, using an engineered Ketoreductase (KRED) enzyme.

Causality & Experimental Design
  • Enzyme Selection: A highly stereoselective KRED is chosen to ensure the exclusive formation of the (S)-enantiomer via a controlled hydride transfer to the Re-face of the ketone, bypassing the need for complex chiral resolution downstream.

  • Cofactor Regeneration: NADP+ is economically prohibitive in stoichiometric amounts. A Glucose Dehydrogenase (GDH) / Glucose system is coupled to the reaction to continuously recycle NADPH, driving the thermodynamic equilibrium toward the product while minimizing raw material costs.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 100 mmol of methyl 3-cyclopropyl-2-oxopropanoate in 50 mL of isopropanol. Causality: Isopropanol acts as a biocompatible co-solvent to enhance the solubility of the lipophilic substrate without denaturing the enzyme.

  • Buffer & Cofactor Setup: In a 1 L jacketed bioreactor, prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 1.5 equivalents of D-glucose (150 mmol) and a catalytic amount of NADP+ (0.1 mmol).

  • Enzyme Addition: Introduce 500 mg of the engineered (S)-selective KRED enzyme and 100 mg of GDH into the buffered solution. Stir gently at 250 rpm to avoid mechanical shear stress on the proteins.

  • Reaction Initiation: Slowly dose the substrate solution into the bioreactor over 2 hours using a programmable syringe pump. Causality: Fed-batch dosing prevents localized substrate toxicity and enzyme inhibition, maintaining high catalytic turnover.

  • Incubation & pH Control: Maintain the reaction at 30°C. The GDH-mediated oxidation of glucose produces gluconic acid, which will naturally lower the pH. Use an autotitrator to add 1M NaOH dropwise, strictly maintaining the pH at 7.0 to prevent enzyme denaturation.

  • Self-Validating IPQC (In-Process Quality Control): At 4, 8, and 12 hours, withdraw 1 mL aliquots. Extract with ethyl acetate and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Validation: The protocol is self-validating; the reaction is only deemed complete when substrate conversion is >99% and the (S)-enantiomer peak area is >99.5% relative to the (R)-enantiomer.

  • Downstream Processing: Once validated, filter the mixture through a Celite pad to remove denatured proteins. Extract the aqueous filtrate with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

Biocatalysis A Methyl 3-cyclopropyl-2-oxopropanoate (Prochiral Substrate) B Ketoreductase (KRED) + NADP+ / GDH System A->B Biocatalytic Reduction C (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate (CAS: 2165755-17-7) B->C Stereoselective Hydride Transfer D Downstream Processing (Extraction & Crystallization) C->D Purification (>99% ee)

Workflow for the biocatalytic asymmetric reduction to yield the (S)-enantiomer.

Conclusion

The (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate scaffold (CAS: 2165755-17-7) represents a critical nexus of metabolic stability and stereochemical precision. By employing self-validating biocatalytic workflows, researchers can reliably access this enantiopure building block with exceptional enantiomeric excess, thereby accelerating the development of next-generation targeted therapeutics.

References

  • PubMed / National Institutes of Health (NIH). "Enantioselective reductive coupling of 1,3-enynes to glyoxalates mediated by hydrogen: asymmetric synthesis of beta,gamma-unsaturated alpha-hydroxy esters". Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl (S)-3-cyclopropyl-2-hydroxypropionate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known and predicted physicochemical properties of methyl (S)-3-cyclopropyl-2-hydroxypropionate. Recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of methyl (S)-3-cyclopropyl-2-hydroxypropionate. Recognizing the limited availability of direct experimental data for this specific chiral molecule, this document synthesizes foundational knowledge with analyses of structurally related compounds to offer valuable insights for its application in research and development.

Introduction and Structural Elucidation

Methyl (S)-3-cyclopropyl-2-hydroxypropionate is a chiral ester containing a cyclopropyl group, a hydroxyl group, and a methyl ester functionality. These structural features impart a unique combination of stereochemistry, reactivity, and potential for use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the cyclopropyl ring is of particular interest as it can confer unique conformational constraints and metabolic stability to a molecule.[1]

Chemical Identity
IdentifierValueSource
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
IUPAC Name methyl (2S)-3-cyclopropyl-2-hydroxypropanoate
SMILES COC(=O)C(O)CC1CC1
InChI InChI=1S/C7H12O3/c1-10-7(9)6(8)4-5-2-3-5/h5-6,8H,2-4H2,1H3/t6-/m0/s1
InChIKey VXLNSAWLGBKTEO-LURJTMIESA-N
CAS Number Not available

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational predictions provide a valuable starting point for understanding the behavior of methyl (S)-3-cyclopropyl-2-hydroxypropionate.

Predicted Partition Coefficient and Collision Cross Section
PropertyPredicted ValueMethodSource
XlogP 1.0N/A
Predicted CCS (Ų) [M+H]⁺: 129.8[M+Na]⁺: 138.0[M-H]⁻: 133.2CCSbase

The predicted XlogP of 1.0 suggests that the compound has a relatively balanced solubility between water and octanol, a key consideration in drug design for membrane permeability.

Spectroscopic Characterization (Anticipated)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The cyclopropyl protons typically appear in the upfield region (around 0-1 ppm). The methoxy group of the ester will present as a singlet around 3.7 ppm. The protons on the carbon bearing the hydroxyl group and the adjacent methylene protons will exhibit more complex splitting patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around 170-175 ppm), the carbon attached to the hydroxyl group (around 60-70 ppm), the methoxy carbon (around 50-55 ppm), and the carbons of the cyclopropyl ring (in the upfield region, typically below 30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3200-3600 cm⁻¹, a strong absorption for the carbonyl group (C=O stretch) of the ester around 1735-1750 cm⁻¹, and C-H stretching vibrations for the cyclopropyl and alkyl groups.

Synthesis and Reactivity

A detailed, validated synthesis protocol for methyl (S)-3-cyclopropyl-2-hydroxypropionate is not widely published. However, a plausible synthetic route could involve the asymmetric hydrogenation of a corresponding α-keto ester or the enantioselective opening of a suitable epoxide.

The reactivity of this molecule is dictated by its functional groups: the hydroxyl group can undergo oxidation or esterification, while the ester can be hydrolyzed or be subject to nucleophilic attack. The cyclopropyl group is generally stable but can participate in ring-opening reactions under certain conditions.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for methyl (S)-3-cyclopropyl-2-hydroxypropionate is not available. However, based on the safety profiles of similar compounds, the following precautions are recommended.

General Safety Precautions
  • Eye Protection: Wear safety glasses or goggles.

  • Skin Protection: Wear chemically resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible substances.

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise experimental data, the following standard protocols can be employed.

Workflow for Physicochemical Property Determination

Sources

Foundational

Whitepaper: Advanced NMR Spectral Analysis of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Executive Summary (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly versatile chiral building block, prominently utilized in the synthesis of advanced therapeutics, including highly potent SARS-CoV-2 Main Protease...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly versatile chiral building block, prominently utilized in the synthesis of advanced therapeutics, including highly potent SARS-CoV-2 Main Protease (Mpro) inhibitors[1]. Because the pharmacological efficacy of these APIs relies entirely on the absolute configuration of the chiral centers, rigorous structural and stereochemical characterization is non-negotiable.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide dissects the causality behind the Nuclear Magnetic Resonance (NMR) spectral signatures of this molecule, providing researchers with a self-validating framework for structural elucidation and stereochemical verification.

Molecular Architecture & Mechanistic Basis of Chemical Shifts

To accurately interpret the NMR spectra of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate, one must first understand the physical phenomena dictated by its molecular architecture. The molecule presents three distinct NMR environments:

Magnetic Anisotropy of the Cyclopropyl Motif

The cyclopropyl ring is characterized by high ring strain and "bent" C-C bonds (Walsh orbitals). These bonds possess higher p-character than standard alkanes, while the C-H bonds have higher s-character (approximating sp²). The circulation of electrons within these bent bonds generates a strong local magnetic field that opposes the applied external magnetic field. This creates a pronounced shielding cone above and below the plane of the ring[2]. Protons situated in this region experience a weaker effective magnetic field, resulting in an anomalous upfield shift (resonating between δ 0.04 and 0.92 ppm).

Inductive Deshielding & Diastereotopicity at the Chiral Center

Conversely, the C2 alpha-carbon is flanked by two strongly electronegative groups: a hydroxyl (-OH) and a methyl ester (-COOCH₃). These groups exert a powerful inductive electron-withdrawing effect, stripping electron density away from the C2 methine proton and shifting it downfield to δ 4.28 ppm[1].

Furthermore, the C3 methylene bridge connects the chiral center to the cyclopropyl ring. Because the molecule lacks an internal plane of symmetry, the two protons on C3 are diastereotopic . They reside in permanently distinct magnetic environments and couple differently to the C2 methine proton, resulting in a distinct doublet of doublets (dd) for the C2 proton.

G cluster_0 Structural Motif cluster_1 Physical Phenomenon cluster_2 NMR Observation Cyclopropyl Cyclopropyl Ring (C4, C5, C6) Anisotropy Magnetic Anisotropy (Shielding Cone) Cyclopropyl->Anisotropy ChiralCenter C2 Chiral Center (-OH, -COOCH3) Inductive Inductive Deshielding (Electron Withdrawal) ChiralCenter->Inductive Upfield Upfield Shift (δ 0.04 - 0.92 ppm) Anisotropy->Upfield Downfield Downfield Shift (δ 4.28 ppm) Inductive->Downfield

Caption: Logical mapping of structural motifs to their resulting NMR chemical shift phenomena.

Quantitative Spectral Data & Assignments

The following tables summarize the expected 1D NMR data for (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate in CDCl₃, mapping empirical data to the mechanistic causality described above[1]. (Note: Enantiomers exhibit identical 1D NMR spectra in achiral solvents).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignmentMechanistic Causality
4.28 dd, J = 6.4, 4.61HC2-H (α-methine)Strong inductive deshielding by -OH and -COOCH₃. Vicinal coupling to diastereotopic C3 protons.
3.79 s3H-OCH₃Deshielding by ester oxygen; isolated spin system (singlet).
1.74–1.58 m3HC3-H₂ & -OHDiastereotopic methylene protons adjacent to the chiral center, overlapping with the hydroxyl exchangeable proton.
0.92–0.80 m1HC4-H (cp-methine)Shielded by the cyclopropyl ring's magnetic anisotropy.
0.53–0.43 m2HC5/C6-H (cp-CH₂)Deep within the shielding cone of the cyclopropyl ring.
0.15–0.04 m2HC5/C6-H (cp-CH₂)Maximum shielding effect; highly diagnostic of cyclopropyl motifs.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentCausality / Carbon Environment
175.69 C1 (C=O)Highly deshielded ester carbonyl carbon.
70.93 C2 (CH-OH)Deshielded directly by the electronegative hydroxyl oxygen.
52.40 -OCH₃Typical chemical shift for a methyl ester methoxy carbon.
39.39 C3 (CH₂)Aliphatic methylene, slightly deshielded by proximity to C2.
6.62 C4 (CH)Cyclopropyl methine; upfield shift due to ring strain/hybridization.
4.43 C5/C6 (CH₂)Cyclopropyl methylene.
3.88 C5/C6 (CH₂)Cyclopropyl methylene.

2D NMR Workflows for Unambiguous Elucidation

While 1D NMR provides the foundational building blocks, 2D NMR is required to stitch the molecular framework together definitively. A standard self-validating workflow includes:

  • COSY (Correlation Spectroscopy): Maps the continuous spin system from the cyclopropyl protons (δ 0.04–0.92) to the C3 methylene (δ 1.74–1.58), and finally to the C2 methine (δ 4.28).

  • HSQC (Heteronuclear Single Quantum Coherence): Unambiguously assigns the ¹³C signals to their directly attached protons, confirming that the highly shielded protons belong to the carbons at δ 6.62, 4.43, and 3.88 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Validates the ester linkage. The methoxy protons (δ 3.79) and the C2 methine proton (δ 4.28) will both show strong ³J correlations to the carbonyl carbon (δ 175.69).

Stereochemical Validation: Self-Validating Mosher’s Ester Protocol

Because 1D/2D NMR in achiral media cannot differentiate the (S) and (R) enantiomers, chiral derivatization is mandatory to prove the stereochemical purity of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate. The industry standard is the Modified Mosher’s Method , which relies on the differential shielding effects of the phenyl ring in MTPA esters.

Workflow Start Sample Prep (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate OneD 1D NMR Acquisition (1H, 13C in CDCl3) Start->OneD TwoD 2D NMR Correlation (COSY, HSQC, HMBC) OneD->TwoD Deriv Chiral Derivatization React with (R)- and (S)-MTPA-Cl TwoD->Deriv Structural Confirmation Analysis Stereochemical Analysis Calculate Δδ (δS - δR) Deriv->Analysis

Caption: Step-by-step experimental workflow for structural and absolute stereochemical validation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5.0 mg of the analyte in 0.5 mL of anhydrous pyridine-d₅ in a standard 5 mm NMR tube. Pyridine acts as both the solvent and the acid scavenger for the reaction.

  • (R)-MTPA Derivatization: Add 15 μL (approx. 2.0 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) directly to the NMR tube.

  • Reaction Monitoring: Cap the tube, invert to mix, and monitor the reaction via ¹H NMR at room temperature (approx. 30-60 minutes). The hydroxyl proton signal will disappear, and the C2 α-methine proton will shift significantly downfield (from δ 4.28 to ~δ 5.5 ppm) due to the formation of the new ester linkage.

  • (S)-MTPA Derivatization: Repeat steps 1-3 in a separate NMR tube using (S)-(+)-MTPA-Cl to form the corresponding diastereomeric ester.

  • Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the chiral center. The spatial orientation of the MTPA phenyl ring will selectively shield protons on the same side of the molecule. For the (S)-enantiomer, the cyclopropyl-methyl protons (C3, C4, C5, C6) will exhibit a negative Δδ, while the ester methoxy protons will exhibit a positive Δδ, unambiguously confirming the (S)-configuration.

Conclusion

The NMR analysis of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a masterclass in structural causality. By understanding the magnetic anisotropy of the cyclopropyl ring and the inductive effects of the chiral center, researchers can confidently assign the complex multiplets observed in the ¹H spectrum. Coupling this foundational knowledge with 2D correlation techniques and Mosher's ester derivatization establishes a robust, self-validating system that guarantees both regiochemical and stereochemical integrity in drug development pipelines.

References

  • Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

A Technical Guide to the Specific Optical Rotation of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Cyclopropanes in Modern Drug Discovery (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a chiral building block of s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyclopropanes in Modern Drug Discovery

(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates two key features that are highly valued in modern drug design: a cyclopropyl ring and a defined stereocenter.

The cyclopropyl moiety, once considered a chemical curiosity, is now a strategic component in many approved pharmaceuticals. Its inherent ring strain imparts unique electronic and conformational properties. Incorporating a cyclopropyl group can enhance metabolic stability by strengthening adjacent C-H bonds against oxidative degradation by cytochrome P450 enzymes, improve binding potency by conformationally constraining a molecule into its bioactive form, and modulate physicochemical properties such as lipophilicity and acidity.

Equally critical is the molecule's chirality. The (S)-configuration at the C2 position means it is a single enantiomer. In pharmacology, it is a well-established principle that different enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to undesirable side effects.[1] Therefore, ensuring the enantiomeric purity of such building blocks is paramount.

This guide provides a comprehensive technical overview of specific optical rotation as the primary method for confirming the stereochemical identity and purity of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate. We will delve into the principles of polarimetry, present a detailed protocol for its measurement, and discuss the interpretation of the resulting data in a quality control and drug development context.

The Principle of Optical Activity and Specific Rotation

Optical activity is the phenomenon where a chiral compound rotates the plane of plane-polarized light.[2] Molecules that can do this, like (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate, are termed "optically active."

  • Observed Rotation (α): This is the angle, measured in degrees, that the plane of polarized light is rotated when passing through a sample.[3] This value is dependent on the concentration of the sample, the length of the light path through the sample, temperature, and the wavelength of the light used.[3]

  • Specific Rotation ([α]): To have a standardized and characteristic value for a compound, the observed rotation is converted to specific rotation.[4] It is an intensive property defined as the rotation produced by a 1 decimeter (dm) path length at a concentration of 1 gram per milliliter (g/mL).[4]

The specific rotation is calculated using the Biot-Savart Law, expressed in the following formula:

[α]Tλ = α / (l × c)

Where:

  • [α] is the specific rotation in degrees.

  • T is the temperature in degrees Celsius (commonly 20°C or 25°C).[5]

  • λ is the wavelength of light (typically the sodium D-line at 589 nm).[5]

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).[2]

  • c is the concentration of the solution in grams per milliliter (g/mL) or, more practically, grams per 100 milliliters (g/100mL), which requires a factor of 100 in the numerator.[6]

A compound that rotates light clockwise is called dextrorotatory and is designated with a positive sign (+). A compound that rotates light counter-clockwise is levorotatory, designated with a negative sign (-).[5] Enantiomers will rotate light to an equal magnitude but in opposite directions.[3]

Specific Optical Rotation Data for (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

The following table serves as a template for how the data should be reported once determined.

[α]TλSolventConcentration ( g/100 mL)Temperature (°C)Wavelength (nm)Reference
Value to be Determinede.g., Chloroforme.g., 1.0e.g., 25589 (Na D-line)[Internal Data]
Value to be Determinede.g., Methanole.g., 1.0e.g., 25589 (Na D-line)[Internal Data]

Note: The specific rotation value is highly dependent on the solvent used due to solvent-solute interactions. It is crucial to report the solvent and concentration alongside the measured value.

Experimental Protocol for the Determination of Specific Optical Rotation

This protocol outlines the self-validating steps for accurately measuring the specific optical rotation of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate using a standard polarimeter.

Instrumentation and Materials
  • Polarimeter (accurate to at least 0.01°).

  • Sodium lamp or other stable monochromatic light source (589 nm).

  • Polarimeter cell (typically 1.0 dm).

  • Analytical balance (accurate to ±0.1 mg).

  • Volumetric flask (e.g., 10.00 mL, Class A).

  • (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate sample.

  • High-purity solvent (e.g., HPLC-grade chloroform or methanol).

  • Syringes and filters for sample transfer.

Step-by-Step Methodology
  • Instrument Preparation and Calibration (Zeroing):

    • Rationale: This step corrects for any background rotation from the solvent and the instrument optics, ensuring the final measurement is due solely to the chiral analyte.

    • Procedure:

      • Turn on the polarimeter and the light source, allowing them to warm up and stabilize as per the manufacturer's instructions.[10]

      • Thoroughly clean and dry the polarimeter cell.

      • Fill the cell with the pure solvent that will be used for the sample solution. Ensure no air bubbles are present in the light path.[10][11]

      • Place the solvent-filled cell in the polarimeter.

      • Perform a "zero" or "blank" measurement according to the instrument's operating procedure. The reading should be 0.000° ± instrument tolerance.[12]

  • Sample Preparation:

    • Rationale: The accuracy of the specific rotation calculation is directly dependent on the precision of the concentration measurement.

    • Procedure:

      • Accurately weigh a suitable amount of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate (e.g., 100 mg) using an analytical balance.

      • Quantitatively transfer the weighed sample to a 10.00 mL volumetric flask.

      • Add a portion of the chosen solvent, swirl to dissolve the sample completely.

      • Carefully add more solvent to bring the volume to the calibration mark. Stopper the flask and invert it several times to ensure a homogeneous solution.

      • Record the final concentration (c) in g/100 mL. For 100 mg in 10.00 mL, the concentration is 1.0 g/100 mL.

  • Measurement of Observed Rotation (α):

    • Rationale: This is the primary data acquisition step. Temperature control is critical as optical rotation can be temperature-dependent.[13]

    • Procedure:

      • Rinse the polarimeter cell with a small amount of the prepared sample solution.

      • Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.[11]

      • Place the filled cell into the temperature-controlled chamber of the polarimeter. Allow sufficient time for the sample to reach the target temperature (e.g., 25°C).[12]

      • Initiate the measurement. Record the observed rotation (α). Take multiple readings (e.g., 3-5) and use the average to minimize random error.[12]

  • Calculation of Specific Rotation ([α]):

    • Rationale: This final step standardizes the experimental result into a characteristic physical property of the compound.

    • Procedure:

      • Use the averaged observed rotation (α), the known path length (l, e.g., 1.0 dm), and the calculated concentration (c, in g/100 mL) to calculate the specific rotation.

      • Formula: [α]25D = (100 × α) / (l × c)

      • Report the final value including the sign (+ or -), temperature, and wavelength.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the protocol for determining specific optical rotation.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_calc Phase 3: Calculation & Reporting start Start weigh 1. Accurately Weigh (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate start->weigh dissolve 2. Dissolve in Volumetric Flask with High-Purity Solvent weigh->dissolve measure_sample 5. Measure Observed Rotation (α) of Sample Solution dissolve->measure_sample fill_blank 3. Fill Cell with Pure Solvent (Blank) zero 4. Calibrate Polarimeter (Set Zero) fill_blank->zero zero->measure_sample calculate 6. Calculate Specific Rotation [α] = (100 * α) / (l * c) measure_sample->calculate report 7. Report [α] with T, λ, Solvent, and Concentration calculate->report end End report->end

Caption: Workflow for determining specific optical rotation.

Application in Quality Control: Determining Enantiomeric Purity

In a drug development setting, the primary use of specific rotation is to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.[14] Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other.[14]

Once the specific rotation of the enantiomerically pure (S)-enantiomer is known ([α]max), the ee of any synthesized batch can be calculated from its observed specific rotation ([α]obs) using the following formula:

% ee = ( [α]obs / [α]max ) × 100

  • Example: If the experimentally determined specific rotation for pure (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is +45.0° and a new batch has a measured specific rotation of +42.3°, the enantiomeric excess would be (42.3 / 45.0) * 100 = 94% ee.

This calculation provides a rapid, cost-effective, and non-destructive method for quality control, ensuring that each batch of the chiral intermediate meets the stringent purity requirements for pharmaceutical synthesis.[1] While other methods like chiral HPLC or GC offer higher precision and can quantify the exact ratio of enantiomers, polarimetry remains an indispensable tool for routine checks and initial purity assessments.[14][15]

References

  • Measure Enantiomeric excess with Polarimeters. Schmidt + Haensch. [Link]

  • Polarimeter: A Complete Guide. Munro Scientific. [Link]

  • Lodevico, R. G., Bobbitt, D. R., & Edkins, T. J. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta, 44(8), 1353-1363. [Link]

  • Methyl Lactate. PubChem, National Institutes of Health. [Link]

  • Determination of enantiomeric excess. University of Bath. [Link]

  • Optical Rotation - Specific Rotation Measurement Procedures. (2012). Rudolph Research Polarimeter. [Link]

  • Methyl (S)-(-)-lactate - 25g. Worldwide Life Sciences. [Link]

  • Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. [Link]

  • Determination of Optical Rotation and Specific Optical Rotation. (2011). Pharmaguideline. [Link]

  • SOP FOR POLARIMETER: OPERATION AND CALIBRATION. (2017). PharmaState Academy. [Link]

  • 1.4 Determination of optical rotation and specific rotation. digicollections.net. [Link]

  • Specific rotation. Wikipedia. [Link]

  • Understanding Specific Rotation: A Key Property of Chiral Compounds. (2024). Science Mania. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. [Link]

  • Optical Activity | Chirality & Specific Rotation Calculations | Organic Chemistry 5.7. (2020). YouTube. [Link]

  • Specific Rotation. (2021). Chemistry Steps. [Link]

  • Methyl 3-(2-hydroxyphenyl)propionate. PubChem, National Institutes of Health. [Link]

  • Methyl 3-hydroxy-2-methylpropanoate. PubChem, National Institutes of Health. [Link]

  • Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester. NIST WebBook. [Link]

  • Table 60-1. SPECIFIC Rotation. MIT. [Link]

  • Methyl (R)-(-)-3-hydroxy-2-methyl-propionate. NIST WebBook. [Link]

  • Methyl 2-hydroxy-4-methylpentanoate. PubChem, National Institutes of Health. [Link]

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Foundational

A Deep Dive into the Stereoisomers of Methyl 3-Cyclopropyl-2-hydroxypropanoate: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Separation, and Distinct Properties of the (S) and (R) Enantiomers In the landscape of modern drug discovery and development, the nuanced understanding of stereochemistry is para...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of the Synthesis, Separation, and Distinct Properties of the (S) and (R) Enantiomers

In the landscape of modern drug discovery and development, the nuanced understanding of stereochemistry is paramount. Chiral molecules, particularly those incorporating unique structural motifs like the cyclopropyl group, offer a rich playground for medicinal chemists. This guide provides a comprehensive technical overview of the (S) and (R) enantiomers of methyl 3-cyclopropyl-2-hydroxypropanoate, two stereoisomers with the potential for divergent biological activities and distinct physicochemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of chiral building blocks.

The Significance of Chirality and the Cyclopropyl Moiety in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is a critical aspect of modern drug development.

The cyclopropyl group, a three-membered carbocycle, is an increasingly popular structural motif in medicinal chemistry. Its unique electronic and conformational properties can impart a range of desirable attributes to a drug molecule, including increased potency, improved metabolic stability, and enhanced membrane permeability. The rigid nature of the cyclopropane ring can also lock a molecule into a specific conformation, which can be crucial for optimal binding to a biological target. The combination of a chiral center and a cyclopropyl group, as seen in methyl 3-cyclopropyl-2-hydroxypropanoate, presents a versatile scaffold for the development of novel therapeutics.

Physicochemical and Stereochemical Properties

The fundamental difference between the (S) and (R) enantiomers of methyl 3-cyclopropyl-2-hydroxypropanoate lies in the three-dimensional arrangement of the atoms around the chiral center at the C2 position. While they share the same molecular formula (C₇H₁₂O₃) and molecular weight (144.17 g/mol ), their stereochemistry dictates their interaction with other chiral entities, including biological receptors and polarized light.

Table 1: Physicochemical Properties of Methyl 3-Cyclopropyl-2-hydroxypropanoate Enantiomers

Property(S)-Enantiomer(R)-Enantiomer
CAS Number 2165755-17-71416444-91-1
Molecular Formula C₇H₁₂O₃C₇H₁₂O₃
Molecular Weight 144.17 g/mol 144.17 g/mol
Optical Rotation Sign not definitively found in searches.Sign not definitively found in searches.

Note: Specific optical rotation values for the individual enantiomers were not available in the searched literature. The sign of rotation (+ or -) is an experimentally determined value and does not directly correlate with the (R) or (S) designation.

The most definitive physical property that distinguishes enantiomers is their optical activity—the ability to rotate the plane of plane-polarized light. The (S) and (R) enantiomers of methyl 3-cyclopropyl-2-hydroxypropanoate will rotate light in equal but opposite directions. The magnitude and direction of this rotation are key parameters for confirming the enantiomeric purity of a sample.

Analytical Differentiation of Enantiomers

The separation and quantification of the (S) and (R) enantiomers are crucial for both synthetic and biological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.

Experimental Protocol: Chiral HPLC Method Development

Objective: To develop a robust HPLC method for the separation of (S)- and (R)-methyl 3-cyclopropyl-2-hydroxypropanoate.

Materials:

  • Racemic methyl 3-cyclopropyl-2-hydroxypropanoate

  • (S)- and (R)- standards (if available)

  • HPLC-grade hexanes, isopropanol (IPA), ethanol (EtOH)

  • Chiral HPLC columns (e.g., Daicel CHIRALPAK® series)

Methodology:

  • Column Screening:

    • Screen a selection of polysaccharide-based chiral columns (e.g., CHIRALPAK® AD-H, AS-H, IC, etc.).

    • Begin with a mobile phase of 90:10 (v/v) hexanes:IPA at a flow rate of 1.0 mL/min.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Mobile Phase Optimization:

    • If separation is not achieved, systematically vary the mobile phase composition.

      • Increase or decrease the percentage of the polar modifier (IPA or EtOH).

      • Evaluate different alcohol modifiers (e.g., switch from IPA to EtOH).

    • For acidic or basic compounds, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can improve peak shape and resolution.

  • Method Validation:

    • Once baseline separation is achieved, validate the method for linearity, precision, accuracy, and robustness according to established guidelines.

Caption: Chiral HPLC separation workflow.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral shift reagent, the enantiomers can form diastereomeric complexes that exhibit distinct NMR signals. This allows for the determination of enantiomeric purity.

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used for this purpose.

Experimental Workflow: NMR Analysis with Chiral Shift Reagents

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation A Racemic or Enantioenriched Sample D NMR Tube A->D B NMR Solvent (e.g., CDCl3) B->D C Chiral Shift Reagent (e.g., Eu(hfc)3) C->D E Acquire 1H NMR Spectrum D->E F Observe Splitting of Signals for Enantiomers E->F G Integrate Signals to Determine Enantiomeric Ratio F->G G A Methyl 3-cyclopropyl-2-oxopropanoate C (S)- or (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate A->C Asymmetric Hydrogenation B H2, Chiral Catalyst (e.g., Ru-BINAP)

Caption: Asymmetric synthesis via hydrogenation.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This can be accomplished through several methods, including:

  • Classical Resolution: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. The resolving agent is then removed to yield the pure enantiomers. For methyl 3-cyclopropyl-2-hydroxypropanoate, the hydroxyl group could be esterified with a chiral carboxylic acid.

  • Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture. For example, a lipase could be used to selectively acylate the hydroxyl group of either the (S) or (R) enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Biological and Pharmacological Significance

The distinct spatial arrangement of the functional groups in the (S) and (R) enantiomers will lead to different interactions with chiral biological targets such as enzymes and receptors. This can result in one enantiomer having the desired therapeutic effect while the other may be inactive or cause unwanted side effects. Therefore, the ability to synthesize and test the individual enantiomers is essential for any drug discovery program involving this scaffold.

Conclusion

The (S) and (R) enantiomers of methyl 3-cyclopropyl-2-hydroxypropanoate represent valuable chiral building blocks with potential applications in drug discovery. Their distinct stereochemistry necessitates the use of specialized analytical techniques, such as chiral HPLC and NMR with chiral shift reagents, for their differentiation and characterization. Furthermore, the development of efficient enantioselective synthetic routes or chiral resolution methods is crucial for accessing these compounds in their enantiomerically pure forms. Future research into the specific biological activities of each enantiomer will be critical to unlocking their full therapeutic potential. This guide provides a foundational framework for researchers to approach the synthesis, analysis, and utilization of these promising chiral molecules.

References

  • Cramchem. (R)-METHYL 3-CYCLOPROPYL-2-HYDROXYPROPANOATE. [Link]

  • Daicel Chiral Technologies. The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. [Link]

  • MilliporeSigma. (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate. [Link]

  • Royal Society of Chemistry. Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0059337). [Link]

  • Cheméo. Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9). [Link]

  • PubChemLite. Methyl 3-cyclopropyl-2-hydroxypropanoate (C7H12O3). [Link]

  • PubMed. *Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,
Exploratory

An In-depth Technical Guide to Determining the Solubility of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate in Organic Solvents

Abstract (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a chiral building block with significant potential in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a chiral building block with significant potential in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug development and manufacturing, influencing processes such as reaction kinetics, purification, and formulation. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility of this compound. We will delve into the theoretical considerations for solvent selection, present detailed experimental protocols for solubility measurement, and discuss the appropriate analytical techniques for quantification. This document is designed to be a practical and scientifically rigorous resource, enabling the generation of reliable and reproducible solubility data.

Introduction: The Importance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle. From initial synthesis and purification to formulation and bioavailability, solubility data informs crucial decisions. In the context of organic synthesis, solvent selection directly impacts reaction rates, yield, and impurity profiles. For crystallization processes, understanding solubility is essential for optimizing crystal size, morphology, and purity. Furthermore, in formulation science, the solubility of a compound dictates its dissolution rate, which is often a rate-limiting step for absorption and, consequently, therapeutic efficacy.

Accurate solubility data is a cornerstone of robust process development and is a key parameter in computational modeling for predicting and optimizing chemical processes.[1][2][3][4][5]

Physicochemical Properties of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

A foundational understanding of the molecule's structure is crucial for predicting its solubility behavior.

  • Molecular Formula: C7H12O3[6]

  • Molecular Weight: 144.17 g/mol

  • Structure: The molecule contains a cyclopropyl group, a hydroxyl group, and a methyl ester. The presence of both polar (hydroxyl and ester) and non-polar (cyclopropyl and alkyl backbone) moieties suggests that its solubility will be highly dependent on the polarity of the solvent.

The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester group can act as a hydrogen bond acceptor. These interactions will play a significant role in the dissolution process.

Strategic Selection of Organic Solvents

A systematic approach to solvent selection is critical for generating a comprehensive solubility profile. The chosen solvents should span a range of polarities, hydrogen bonding capabilities, and chemical classes.

Table 1: Proposed Organic Solvents for Solubility Screening

Solvent ClassSolvent NamePolarity IndexHydrogen Bond Donor/AcceptorRationale
Alcohols Methanol5.1BothHigh polarity, protic. Strong potential for hydrogen bonding with the hydroxyl and ester groups.
Ethanol4.3BothSimilar to methanol but with a slightly lower polarity.
Isopropanol3.9BothFurther decrease in polarity.
Ketones Acetone5.1AcceptorAprotic, polar. Can accept hydrogen bonds from the hydroxyl group.
Methyl Ethyl Ketone4.7AcceptorLower polarity than acetone.
Esters Ethyl Acetate4.4AcceptorA common solvent in organic synthesis and purification.
Ethers Tetrahydrofuran (THF)4.0AcceptorAprotic, moderately polar.
2-Methyltetrahydrofuran-AcceptorA greener alternative to THF.
Hydrocarbons Toluene2.4NoneNon-polar, aromatic. Will probe the solubility contribution of the cyclopropyl group.
Heptane0.1NoneAliphatic, non-polar. Expected to have low solubility.
Amides Dimethylformamide (DMF)6.4AcceptorHighly polar, aprotic. Often a good solvent for a wide range of organic molecules.
Sulfoxides Dimethyl Sulfoxide (DMSO)7.2AcceptorHighly polar, aprotic. Known for its excellent solvating power for a variety of compounds.[7]

Experimental Determination of Solubility

The following sections outline detailed protocols for determining the solubility of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

The Shake-Flask Method: A Gold Standard Approach

The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate to a series of vials, each containing a known volume of a different organic solvent from Table 1. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. A standard temperature of 25 °C is recommended for initial screening.

    • Agitate the vials for a sufficient time to reach equilibrium. A 24 to 48-hour period is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sampling and Filtration:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-rinsed syringe.

    • Immediately filter the sample through a 0.22 or 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.[8]

  • Dilution and Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Analytical Method Development for Quantification

A robust and validated analytical method is crucial for accurate solubility determination.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used. The exact gradient will need to be optimized to achieve good peak shape and resolution.

  • Detector: A UV detector is suitable if the compound has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used.

  • Standard Preparation: Prepare a series of calibration standards of known concentrations of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate in the mobile phase.

  • Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.[8]

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Diluted Sample Diluted Sample Injector Injector Diluted Sample->Injector Pump Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Mobile Phase Mobile Phase Mobile Phase->Pump Concentration Calculation Concentration Calculation Chromatogram->Concentration Calculation

Caption: HPLC Workflow for Concentration Quantification.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner.

Table 2: Example of a Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Heptane25Experimental ValueCalculated Value

The results should be analyzed in the context of solvent properties. For instance, a high solubility in methanol and a low solubility in heptane would confirm the significant contribution of the polar functional groups to the overall solubility.

Advanced Considerations: Temperature Dependence and Theoretical Modeling

For a more comprehensive understanding, the solubility of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate should be determined at different temperatures (e.g., 5 °C, 25 °C, and 40 °C). This data is crucial for understanding the thermodynamics of dissolution and for optimizing temperature-sensitive processes like crystallization.

Furthermore, theoretical models such as COSMO-RS (Conductor-like Screening Model for Real Solvents) and UNIFAC (UNIQUAC Functional-group Activity Coefficients) can be employed to predict solubility.[1][5] These models can provide valuable insights and help to prioritize experimental work, although they are not a substitute for experimental data. Machine learning algorithms are also emerging as powerful tools for solubility prediction, leveraging large datasets of known solubility values.[2][3][4]

Conclusion

This guide has provided a detailed and systematic approach for determining the solubility of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate in a range of organic solvents. By following the outlined experimental protocols and employing validated analytical methods, researchers can generate high-quality, reliable solubility data. This information is invaluable for the efficient development of synthetic routes, purification strategies, and ultimately, the formulation of safe and effective pharmaceutical products.

References

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

  • MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT DSpace. Available at: [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. Available at: [Link]

  • Methyl 3-cyclopropyl-2-hydroxypropanoate (C7H12O3). PubChemLite. Available at: [Link]

  • Analytical Method Development and Validation. Mansa STM Publishers. Available at: [Link]

  • The Solubility of Proteins in Organic Solvents. ResearchGate. Available at: [Link]

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Foundational

In-Depth Technical Guide: Physicochemical Profiling and Asymmetric Synthesis of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Executive Summary (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly specialized chiral building block utilized extensively in modern medicinal chemistry and drug discovery. Featuring a terminal cyclopropyl ring an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly specialized chiral building block utilized extensively in modern medicinal chemistry and drug discovery. Featuring a terminal cyclopropyl ring and an α-hydroxy ester moiety, this compound serves as a critical intermediate for synthesizing conformationally restricted, metabolically stable active pharmaceutical ingredients (APIs). This whitepaper details its physicochemical properties, the mechanistic rationale for its structural features, and a validated, self-contained protocol for its asymmetric synthesis.

Physicochemical Profiling & Structural Elucidation

Establishing the baseline metrics of this compound is essential for downstream analytical validation, stoichiometric calculations, and pharmacokinetic modeling. The quantitative data is summarized below[1][2][3].

PropertyValue
Chemical Name (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate
CAS Registry Number 2165755-17-7
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Monoisotopic Mass 144.07864 Da
SMILES String O=C(OC)CC1CC1
Topological Polar Surface Area (TPSA) 46.53 Ų
LogP (Predicted) 0.32

Strategic Utility in Drug Development (Mechanistic Causality)

The integration of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate into drug scaffolds is driven by two distinct structural modules, each providing specific pharmacokinetic and synthetic advantages.

The Cyclopropyl Motif: Metabolic Stability and Conformational Restriction

In drug design, linear alkyl chains are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. Replacing a linear propyl or butyl group with a cyclopropyl-methyl moiety significantly enhances metabolic stability. The increased s-character of the C-C bonds in the cyclopropyl ring strengthens the adjacent C-H bonds, raising the activation energy required for hydrogen abstraction by metabolic enzymes. Furthermore, the rigid ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding to a target receptor.

The α-Hydroxy Ester Motif: A Versatile Chiral Handle

The α-hydroxy ester provides a dense array of functionalization opportunities. The secondary hydroxyl group, set in the (S)-configuration, acts as a stereospecific handle. It can undergo Mitsunobu inversion to yield the (R)-amine or ether derivatives, or serve as a hydrogen bond donor/acceptor in the final pharmacophore. The methyl ester is primed for selective hydrolysis or direct amidation, allowing rapid library generation during structure-activity relationship (SAR) studies.

PharmacophoreLogic Root (S)-Methyl 3-cyclopropyl- 2-hydroxypropanoate Cyclo Cyclopropyl Group Root->Cyclo Hydroxy α-Hydroxy Group (S) Root->Hydroxy Ester Methyl Ester Root->Ester C_Benefit Metabolic Stability & Conformational Restriction Cyclo->C_Benefit H_Benefit Stereospecific Handle (Mitsunobu/Coupling) Hydroxy->H_Benefit E_Benefit Amidation/Hydrolysis Precursor Ester->E_Benefit

Pharmacophore logic mapping the structural modules to their functional benefits.

Asymmetric Synthesis & Analytical Validation Protocols

To achieve the high enantiomeric purity required for pharmaceutical applications, (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is typically synthesized via the Noyori asymmetric hydrogenation of the corresponding α-keto ester (methyl 3-cyclopropyl-2-oxopropanoate)[4][5].

Mechanistic Rationale for Catalyst Selection

The reaction utilizes a Ruthenium(II) catalyst complexed with the chiral diphosphine ligand (S)-BINAP. The rigid binaphthyl backbone of BINAP forces its attached phenyl rings into a specific chiral array. When the α-keto ester coordinates to the Ru center, this steric environment dictates the facial selectivity of the incoming hydride transfer, exclusively yielding the (S)-alcohol[6]. Methanol is used as the solvent because polar protic environments stabilize the transition state and facilitate the outer-sphere hydrogen transfer mechanism[7].

Step-by-Step Synthesis Methodology

Step 1: Catalyst Activation

  • In a rigorously dried, argon-purged Schlenk flask, combine[RuCl₂(benzene)]₂ (0.1 mol%) and (S)-BINAP (0.11 mol%) in anhydrous, degassed DMF or methanol[7].

  • Heat the mixture to 100°C for 10 minutes until the solution transitions from a yellow suspension to a clear brown-orange solution, indicating the formation of the active RuCl₂[(S)-BINAP] precatalyst.

  • Remove the solvent under high vacuum (0.1 mmHg) if a solvent exchange is required[7].

Step 2: Asymmetric Hydrogenation

  • Dissolve the substrate, methyl 3-cyclopropyl-2-oxopropanoate (1.0 equiv), in anhydrous, degassed methanol (0.5 M concentration).

  • Transfer the substrate solution and the RuCl₂[(S)-BINAP] catalyst into a high-pressure stainless-steel autoclave.

  • Purge the vessel with H₂ gas three times to remove residual argon.

  • Pressurize the autoclave to 50 atm with H₂ gas. High pressure is critical to maintain rapid catalytic turnover and prevent the formation of off-target enol-reduction byproducts[6].

  • Stir the reaction vigorously at 25°C for 12–24 hours.

Step 3: Workup and Isolation

  • Carefully vent the H₂ gas.

  • Concentrate the methanolic solution under reduced pressure.

  • Purify the crude oil via flash column chromatography (silica gel, gradient elution: 90:10 to 70:30 Hexanes/Ethyl Acetate) to isolate the pure (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate as a clear liquid[8].

Self-Validating Analytical Protocol

A robust synthesis must be self-validating. The following quality control steps ensure both chemical and enantiomeric purity:

  • Chiral HPLC: Analyze the product using a chiral stationary phase column (e.g., Chiralcel OD-H). Compare the retention time against a racemic standard of methyl 3-cyclopropyl-2-hydroxypropanoate. The protocol is validated when the (S)-enantiomer peak integrates to >99% enantiomeric excess (ee).

  • ¹H NMR (400 MHz, CDCl₃): Confirm the structural integrity. The α-proton should appear as a distinct doublet of doublets (or multiplet depending on coupling) around 4.0–4.2 ppm. Crucially, the cyclopropyl ring protons must be intact, appearing as complex multiplets in the highly shielded region (0.1–0.5 ppm), confirming that the high-pressure hydrogenation did not inadvertently open the strained cyclopropyl ring.

SynthesisWorkflow A Methyl 3-cyclopropyl- 2-oxopropanoate (Substrate) B RuCl2[(S)-BINAP] + H2 (50 atm) in Methanol A->B Catalytic Activation C (S)-Methyl 3-cyclopropyl- 2-hydroxypropanoate (>99% ee) B->C Asymmetric Hydrogenation D Chiral HPLC & NMR Validation C->D Quality Control

Workflow for the asymmetric synthesis and validation of the target compound.

References

  • [1] Title: 1416444-91-1 | (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate | ChemScene. Source: chemscene.com. URL:

  • [2] Title: C7H12O3 - Explore - PubChemLite. Source: uni.lu. URL:

  • [3] Title: 2165755-17-7|(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate - BLDpharm. Source: bldpharm.com. URL:

  • [8] Title: CAS: 2165755-17-7 | CymitQuimica. Source: cymitquimica.com. URL:

  • [4] Title: Noyori Asymmetric Hydrogenation - ResearchGate. Source: researchgate.net. URL:

  • [7] Title: A Technical Guide to Chiral Ruthenium Catalysts for Asymmetric Synthesis - Benchchem. Source: benchchem.com. URL:

  • [5] Title: Asymmetric hydrogenation - Wikipedia. Source: wikipedia.org. URL:

  • [6] Title: The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Source: harvard.edu. URL:

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Asymmetric Synthesis Using (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Introduction: The Strategic Value of the Cyclopropyl Moiety in Chiral Synthesis In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group has emerged as a uniquely valuable structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Chiral Synthesis

In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1][2] Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile, often leading to enhanced metabolic stability, improved binding affinity for biological targets, and increased potency.[1][2] The rigid, three-membered ring of the cyclopropyl group acts as a conformational constraint, which can pre-organize a molecule into its bioactive conformation, a desirable trait in rational drug design.

(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a chiral building block that combines the advantageous features of the cyclopropyl group with a defined stereocenter. This molecule, with its secondary alcohol and methyl ester functionalities, offers multiple points for synthetic diversification, making it an attractive starting material for the asymmetric synthesis of complex, high-value molecules. While specific, detailed applications of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate are not extensively documented in peer-reviewed literature, its functional group arrangement allows for a predictable and versatile reactivity profile based on well-established organic transformations.

This guide provides detailed application notes and representative protocols for the synthetic manipulation of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate. The methodologies presented are based on established procedures for analogous chiral molecules and are intended to serve as a robust starting point for researchers and scientists in their synthetic endeavors.

Chemical Properties and Stereochemical Integrity

(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a chiral molecule with the following key structural features:

  • A secondary alcohol: This provides a handle for a wide range of transformations, including oxidation, esterification, etherification, and nucleophilic substitution (often with inversion of stereochemistry).

  • A methyl ester: This group can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to a primary alcohol.

  • A cyclopropyl group: This moiety imparts unique steric and electronic properties and is generally stable under many reaction conditions.

  • A single, defined stereocenter (S)-configuration: The preservation or controlled inversion of this stereocenter is paramount in asymmetric synthesis.

PropertyValue
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Appearance Colorless to light yellow liquid (typical)
Chirality (S)-enantiomer

Application Note 1: Protection of the Secondary Alcohol

The protection of the hydroxyl group is a common and often necessary step in multi-step synthesis to prevent unwanted side reactions. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal.

Protocol: Silylation of a Chiral Secondary Alcohol (Representative Protocol)

This protocol describes the protection of a chiral secondary alcohol using tert-butyldimethylsilyl chloride (TBSCl), a common and robust silyl ether protecting group.

Reaction Scheme:

G cluster_reagents reactant (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate product (S)-Methyl 3-cyclopropyl-2-(tert-butyldimethylsilyloxy)propanoate reactant->product reagents TBSCl, Imidazole DMF, 0 °C to rt G cluster_reagents reactant (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate product (S)-3-Cyclopropyl-2-hydroxypropanoic acid reactant->product reagents LiOH·H₂O THF/H₂O, 0 °C G cluster_reagents reactant (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate product Methyl 3-cyclopropyl-2-oxopropanoate reactant->product reagents 1. (COCl)₂, DMSO, CH₂Cl₂ -78 °C 2. Et₃N, -78 °C to rt G cluster_reagents1 cluster_reagents2 reactant (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate intermediate (R)-Methyl 3-cyclopropyl-2-(4-nitrobenzoyloxy)propanoate reactant->intermediate reagents1 p-Nitrobenzoic acid, PPh₃, DIAD THF, 0 °C to rt product (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate intermediate->product reagents2 K₂CO₃, MeOH/H₂O

Sources

Application

Application Note: Stereoretentive Hydrolysis of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate to Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Rationale Chiral

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Rationale

Chiral ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-hydroxy acids are critical building blocks in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and advanced agrochemicals. The substrate, (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate  (CAS: 2165755-17-7), features a cyclopropyl ring and a highly sensitive chiral center at the 

-position.

The primary challenge in the saponification of ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-hydroxy esters is the risk of racemization (or epimerization). Under basic conditions, the 

-proton is relatively acidic due to the electron-withdrawing nature of the adjacent ester and hydroxyl groups. Base-catalyzed enolization can rapidly erode the enantiomeric excess (ee) of the starting material.

To overcome this, this protocol utilizes Lithium Hydroxide Monohydrate (LiOH·H₂O) in a mixed aqueous-organic solvent system. The causality behind this choice is twofold:

  • Chelation Effect: The small ionic radius and high charge density of the lithium cation (

    
    ) allow it to form a tight coordination complex with both the 
    
    
    
    -hydroxyl oxygen and the carbonyl oxygen. This chelation locks the molecular conformation and significantly reduces the acidity of the
    
    
    -proton[1].
  • Electrostatic Repulsion: Once the ester is hydrolyzed to the lithium carboxylate, the molecule becomes highly polarized/negatively charged, making the removal of the

    
    -proton electrostatically unfavorable, effectively trapping the stereocenter and preventing racemization[1].
    

Experimental Workflow

HydrolysisWorkflow Substrate (S)-Methyl 3-cyclopropyl- 2-hydroxypropanoate Hydrolysis Saponification LiOH·H₂O (1.5 eq) THF/MeOH/H₂O (3:1:1) 0 °C to RT, 2-4 h Substrate->Hydrolysis Quench Acidification 1M HCl at 0 °C Adjust to pH 2.0 - 2.5 Hydrolysis->Quench Extraction Liquid-Liquid Extraction Extract with EtOAc Wash with Brine Quench->Extraction Drying Drying & Concentration Dry over Na₂SO₄ Evaporate in vacuo Extraction->Drying Product (S)-3-Cyclopropyl- 2-hydroxypropanoic Acid (>98% ee) Drying->Product

Workflow for the stereoretentive hydrolysis of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

Materials and Reagents

The solvent system of THF/MeOH/H₂O is specifically chosen to create a monophasic reaction environment. THF solubilizes the organic ester, water dissolves the inorganic base, and methanol acts as a homogenizing phase-transfer agent, preventing localized concentration spikes that could trigger side reactions[2].

Table 1: Reagents and Equivalents
ReagentMW ( g/mol )EquivalentsRole
(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate144.171.0Chiral Substrate
Lithium hydroxide monohydrate (LiOH·H₂O)41.961.5Hydrolyzing agent / Base
Tetrahydrofuran (THF)72.113 volumesPrimary organic solvent
Methanol (MeOH)32.041 volumeHomogenizer / Co-solvent
Deionized Water (H₂O)18.021 volumeAqueous solvent
1M Hydrochloric Acid (HCl)36.46to pH ~2.0Quenching / Acidification
Ethyl Acetate (EtOAc)88.11As neededExtraction solvent

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Solubilization: To a round-bottom flask equipped with a magnetic stir bar, add (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate (1.0 equiv).

  • Solvent Addition: Dissolve the substrate in a mixture of THF (3 volumes) and MeOH (1 volume). Stir the mixture at 300 rpm to ensure complete dissolution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Initiating the reaction at 0 °C controls the initial exothermic saponification, protecting the labile

    
    -stereocenter.
    
  • Base Addition: In a separate vial, dissolve LiOH·H₂O (1.5 equiv) in Deionized Water (1 volume). Add this aqueous basic solution dropwise to the cooled organic mixture over 10 minutes.

Phase 2: Reaction Monitoring
  • Incubation: Remove the ice bath and allow the reaction mixture to slowly warm to Room Temperature (RT, ~20-25 °C). Stir vigorously for 2 to 4 hours.

  • TLC/HPLC Tracking: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) solvent system, or via LC-MS.

    • Note: The starting ester will elute with a high

      
       value, while the lithium carboxylate product will remain at the baseline (
      
      
      
      = 0.0) due to its high polarity.
Phase 3: Quenching and Acidification
  • Re-cooling: Once complete consumption of the starting material is confirmed, place the reaction flask back into the ice-water bath and cool to 0 °C.

  • Acidification: Carefully add cold 1M HCl dropwise while monitoring the pH with pH paper or a calibrated probe. Adjust the pH to 2.0 - 2.5 .

    • Causality: The carboxylate must be fully protonated to partition into the organic phase during extraction. Acidifying at 0 °C prevents the heat of neutralization from causing acid-catalyzed dehydration or degradation of the

      
      -hydroxy group.
      
Phase 4: Extraction and Isolation
  • Volatile Removal (Optional but Recommended): Briefly concentrate the mixture under reduced pressure (rotary evaporator, water bath < 30 °C) to remove the majority of THF and MeOH. This prevents the organic solvents from interfering with the biphasic separation.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel. Extract with Ethyl Acetate (3 × 5 volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (

    
    ). Filter the drying agent.
    
  • Concentration: Evaporate the solvent in vacuo to yield the pure (S)-3-cyclopropyl-2-hydroxypropanoic acid.

Analytical Validation & Expected Data

To validate the self-consistency of this protocol, the final product must be analyzed for both chemical purity and enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for confirming that no racemization occurred during the basic hydrolysis[3].

Table 2: Expected Analytical Results
ParameterExpected ValueAnalytical Method
Chemical Yield > 90%Gravimetric analysis
Enantiomeric Excess (ee) > 98% (Retention of configuration)Chiral HPLC (e.g., Chiralcel OD-H column)
Appearance Colorless to pale yellow oil/solidVisual inspection
¹H NMR (CDCl₃) Disappearance of

singlet (~3.7 ppm)
400 MHz NMR Spectroscopy
Mass Spectrometry m/z [M-H]⁻ = 129.05ESI-MS (Negative Ion Mode)

References

  • Reddit r/Chempros. "Racemize alpha chiral acid with LiOH?". reddit.com. Available at:[Link]

  • Common Organic Chemistry. "Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF". commonorganicchemistry.com. Available at:[Link]

Sources

Method

Grignard reaction conditions for methyl 3-cyclopropyl-2-hydroxypropanoate

Application Notes & Protocols: Strategic Synthesis of Methyl 3-cyclopropyl-2-hydroxypropanoate via Grignard Reaction For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols:

Strategic Synthesis of Methyl 3-cyclopropyl-2-hydroxypropanoate via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of methyl 3-cyclopropyl-2-hydroxypropanoate, a valuable building block in medicinal chemistry, through a Grignard reaction. The protocol emphasizes the critical parameters governing the selective mono-addition of a cyclopropyl Grignard reagent to an α-ketoester, methyl glyoxylate. We delve into the underlying mechanistic principles, provide detailed, field-tested experimental procedures, and offer insights into process optimization and troubleshooting. The causality behind each experimental choice is explained to empower researchers to adapt and apply these principles to other challenging Grignard additions.

Introduction: The Strategic Value of Cyclopropyl α-Hydroxy Esters

The incorporation of a cyclopropyl ring into molecular scaffolds is a widely employed strategy in drug discovery.[1][2] This small, strained ring system often imparts favorable metabolic stability, conformational rigidity, and unique binding characteristics. When combined with an α-hydroxy ester moiety, the resulting molecule, such as methyl 3-cyclopropyl-2-hydroxypropanoate, becomes a versatile chiral synthon for more complex pharmaceutical intermediates.

The Grignard reaction, a cornerstone of carbon-carbon bond formation, presents a direct and powerful method for synthesizing such secondary alcohols.[3][4][5] However, the reaction of a highly nucleophilic Grignard reagent with a difunctional substrate like an α-ketoester requires precise control to achieve the desired outcome. This guide addresses the specific challenges inherent in this transformation, including the high reactivity of the Grignard reagent, the need for strictly anhydrous conditions, and the prevention of undesired side reactions.

Reaction Mechanism and Controlling Principles

The core of this synthesis is the nucleophilic addition of the cyclopropyl Grignard reagent to the electrophilic carbonyl carbon of methyl glyoxylate. The success of the reaction hinges on a deep understanding of the mechanism and the factors that control its course.

The Nucleophilic Addition Pathway

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic.[6][7] The reaction proceeds via a nucleophilic attack on the ketone carbonyl, forming a tetrahedral magnesium alkoxide intermediate. This intermediate remains stable until it is protonated during the acidic or aqueous workup to yield the final secondary alcohol product.[6][8]

Caption: Mechanism of Grignard addition to methyl glyoxylate.

Causality of Experimental Conditions
  • Anhydrous Conditions: Grignard reagents are potent bases and will readily react with any protic source, particularly water.[6][9] This protonolysis reaction destroys the reagent and reduces the yield. Therefore, all glassware must be rigorously dried (flame- or oven-dried), and all solvents must be anhydrous and handled under an inert atmosphere (nitrogen or argon).[7][10][11]

  • Solvent Choice: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential.[7] They solvate the magnesium center, stabilizing the Grignard reagent complex and maintaining its solubility.[7][12] THF is generally a stronger coordinating solvent than Et₂O.[13] For industrial applications, 2-methyltetrahydrofuran (2-MeTHF) is a greener and safer alternative with excellent performance.[14][15]

  • Temperature Control: The addition of a Grignard reagent to a carbonyl is a highly exothermic reaction.[8] Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) is crucial for several reasons:

    • Selectivity: It prevents over-addition, which can occur if using a precursor like dimethyl oxalate.[16]

    • Side-Reaction Mitigation: It minimizes enolization of the α-ketoester, where the Grignard reagent acts as a base instead of a nucleophile.[17]

    • Safety: It allows for better control over the reaction rate, preventing a dangerous thermal runaway.

  • Stoichiometry: Precise control over the molar equivalents of the reactants is key. While a slight excess (1.05-1.2 equivalents) of the Grignard reagent can be used to ensure complete consumption of the limiting ketoester, a large excess should be avoided to simplify purification and minimize side reactions.

Experimental Protocols & Workflow

This section provides a detailed, step-by-step procedure for the synthesis.

G cluster_prep A: Preparation & Setup cluster_reaction B: Grignard Reaction cluster_workup C: Workup & Purification prep1 1. Dry Glassware (Oven/Flame-dry) prep2 2. Assemble Setup Under Inert Gas (N₂/Ar) prep1->prep2 prep3 3. Prepare Anhydrous Solvent (THF) prep2->prep3 prep4 4. Prepare Reactant Solutions: - Cyclopropyl-MgBr in THF - Methyl Glyoxylate in THF prep3->prep4 rxn1 5. Cool Glyoxylate Solution to -78 °C prep4->rxn1 rxn2 6. Add Grignard Reagent Slowly, Dropwise rxn1->rxn2 rxn3 7. Monitor Reaction (TLC) rxn2->rxn3 rxn4 8. Warm to 0 °C (If necessary) rxn3->rxn4 work1 9. Quench Reaction (Sat. aq. NH₄Cl at 0 °C) rxn4->work1 work2 10. Phase Separation & Aqueous Extraction (EtOAc) work1->work2 work3 11. Combine Organics, Wash with Brine work2->work3 work4 12. Dry (Na₂SO₄), Filter, & Concentrate work3->work4 work5 13. Purify by Column Chromatography work4->work5 final Pure Product work5->final

Sources

Application

Reduction of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate to (S)-3-cyclopropylpropane-1,2-diol: An Application Note and Detailed Protocol

Abstract This technical guide provides a comprehensive protocol for the efficient reduction of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate to the corresponding chiral diol, (S)-3-cyclopropylpropane-1,2-diol. Chiral diol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the efficient reduction of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate to the corresponding chiral diol, (S)-3-cyclopropylpropane-1,2-diol. Chiral diols are pivotal building blocks in modern organic synthesis, particularly in the development of pharmaceutical agents where specific stereoisomers are often responsible for desired biological activity.[1][2][3] This document outlines a robust and scalable procedure utilizing lithium aluminum hydride (LAH), a powerful reducing agent, and details the necessary safety precautions, reaction setup, workup, and purification steps. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process, ensuring reliable and reproducible results.

Introduction: The Significance of Chiral Diols

Chiral 1,2-diols are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] Their defined stereochemistry is often crucial for the biological efficacy and safety of the final active pharmaceutical ingredient (API).[1] The target molecule of this protocol, (S)-3-cyclopropylpropane-1,2-diol, incorporates a cyclopropyl moiety, a common structural motif in medicinal chemistry known to enhance metabolic stability and binding affinity. The development of a reliable and scalable synthesis for this chiral diol is therefore of significant interest to the drug development community.

The reduction of an ester to a primary alcohol is a fundamental transformation in organic chemistry. While several reducing agents can accomplish this, lithium aluminum hydride (LAH) is often the reagent of choice for its high reactivity and efficiency in reducing esters and other carbonyl compounds.[4][5] This application note will focus on the practical execution of this reduction, emphasizing safety and procedural robustness.

Reaction Overview and Mechanism

The reduction of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate to (S)-3-cyclopropylpropane-1,2-diol is achieved through the nucleophilic addition of hydride ions (H⁻) from lithium aluminum hydride to the ester carbonyl group. The generally accepted mechanism proceeds in several steps:

  • First Hydride Attack: A hydride ion from LAH attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[6][7][8]

  • Elimination of the Alkoxy Group: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the methoxide group as a leaving group, which forms a lithium or aluminum salt. This step results in the in-situ formation of an aldehyde intermediate.[6][7]

  • Second Hydride Attack: The aldehyde, being more reactive than the starting ester, is immediately reduced by a second equivalent of hydride from LAH.[4][7] This forms an alkoxide intermediate.

  • Protonation: A careful aqueous workup is performed to quench any excess LAH and to protonate the resulting alkoxide, yielding the final diol product.[7]

Due to the high reactivity of the aldehyde intermediate, it is not isolated under these reaction conditions.[7]

Caption: Reaction mechanism for the reduction of an ester to a diol using LiAlH₄.

Safety Precautions: Handling Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[9][10][11][12] It can also ignite in moist air or from friction.[9] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses, and impervious gloves when handling LAH.[9][10][11] A face shield is recommended.[11]

  • Inert Atmosphere: All manipulations of LAH should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood or glove box.[9]

  • Solvent and Equipment: Use only anhydrous solvents and ensure all glassware is thoroughly flame-dried before use.

  • Quenching: The reaction workup to quench excess LAH must be performed slowly and at a low temperature (0 °C) to control the exothermic reaction.

  • Spill Management: In case of a spill, immediately cover the material with dry sand or calcium oxide.[9][13] Do NOT use water or carbon dioxide fire extinguishers.[9] A Class D fire extinguisher should be readily available.[9]

Detailed Experimental Protocol

This protocol is designed for the reduction of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate on a laboratory scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate144.175.0 g34.71.0
Lithium Aluminum Hydride (LAH)37.952.0 g52.71.5
Anhydrous Tetrahydrofuran (THF)-100 mL--
Ethyl Acetate-~20 mL--
Deionized Water-~10 mL--
15% (w/v) Sodium Hydroxide Solution-~2 mL--
Anhydrous Magnesium Sulfate----
Diethyl Ether----
Experimental Workflow

Caption: Experimental workflow for the LAH reduction.

Step-by-Step Procedure
  • Reaction Setup:

    • Under an inert atmosphere of nitrogen, add lithium aluminum hydride (2.0 g, 52.7 mmol) to a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

    • Add anhydrous THF (50 mL) to the flask to suspend the LAH.

    • Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition:

    • Dissolve (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate (5.0 g, 34.7 mmol) in anhydrous THF (50 mL) in the dropping funnel.

    • Add the substrate solution dropwise to the stirred LAH suspension over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.[14]

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C with an ice-water bath.

    • CAUTION: The following steps are highly exothermic. Add the quenching agents slowly and carefully.

    • Slowly add ethyl acetate (~20 mL) dropwise to quench the excess, more reactive LAH.

    • Following the Fieser workup procedure, slowly and sequentially add:

      • 2 mL of deionized water.[13][15][16]

      • 2 mL of 15% (w/v) aqueous sodium hydroxide solution.[13][15][16]

      • 6 mL of deionized water.[13][15][16]

    • Remove the ice bath and stir the resulting granular white precipitate vigorously for 30 minutes at room temperature.

    • Add anhydrous magnesium sulfate to the mixture to ensure complete drying and stir for another 15 minutes.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite® to remove the aluminum salts.

    • Wash the filter cake thoroughly with diethyl ether or THF.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude diol by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure (S)-3-cyclopropylpropane-1,2-diol.

Characterization of (S)-3-cyclopropylpropane-1,2-diol

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR Signals corresponding to the cyclopropyl protons, the methine proton, the two diastereotopic methylene protons adjacent to the secondary alcohol, and the two hydroxyl protons. The chemical shifts and coupling constants will be characteristic of the diol structure.
¹³C NMR Resonances for the cyclopropyl carbons, the methine carbon, and the methylene carbon.
Mass Spectrometry The molecular ion peak (or [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of the product (C₆H₁₂O₂ = 116.16 g/mol ).
Chiral HPLC/GC Analysis to determine the enantiomeric excess (e.e.) of the final product, which should be high, reflecting the stereochemical purity of the starting material.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups.

Discussion and Conclusion

The reduction of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate using lithium aluminum hydride is a highly effective method for the synthesis of (S)-3-cyclopropylpropane-1,2-diol. The protocol described herein is robust and provides the target diol in good yield and high purity. The key to a successful and safe reaction lies in the strict adherence to anhydrous conditions and the careful, controlled quenching of the reactive LAH. The Fieser workup method is particularly advantageous as it results in a granular precipitate of aluminum salts that is easily removed by filtration.[13][15]

This detailed application note and protocol serves as a valuable resource for researchers and scientists in the field of drug development and organic synthesis, enabling the reliable preparation of this important chiral building block.

References

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

  • JoVE. (n.d.). Esters to Alcohols: Hydride Reductions. JoVE. [Link]

  • OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Organic Chemistry. (2024, July 26). Reduction of Esters with Lithium Aluminum Hydride to Alcohol. Organic Chemistry. [Link]

  • University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Chemistry - University of Rochester. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Princeton University. (n.d.). Lithium Aluminum Hydride. Office of Environmental Health and Safety. [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. ResearchGate. [Link]

  • YouTube. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • ResearchGate. (n.d.). Chirality transfer from chiral diol and late-stage drug molecule.... ResearchGate. [Link]

  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Southampton. [Link]

  • ACS Omega. (2024, March 8). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • ACS Publications. (2024, March 8). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Publications. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Antiviral Drugs Utilizing Chiral Cyclopropyl Hydroxy Propionates

Introduction: The Cyclopropyl Moiety - A Small Ring with a Large Antiviral Impact The cyclopropyl group, the smallest of the cycloalkanes, has emerged as a privileged scaffold in modern medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopropyl Moiety - A Small Ring with a Large Antiviral Impact

The cyclopropyl group, the smallest of the cycloalkanes, has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of potent antiviral agents.[1] Its unique conformational rigidity and electronic properties, characterized by enhanced π-character in its C-C bonds, allow it to serve as a versatile bioisostere for various functional groups, including phenyl rings and alkynes.[1] This compact, three-membered ring can impart favorable pharmacological properties to a drug molecule, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved cellular uptake.[1][2]

In the realm of antiviral therapeutics, the incorporation of a cyclopropyl unit has led to the development of several clinically significant drugs and promising candidates.[3][4] Notable examples include the anti-hepatitis B virus (HBV) agent Besifovir and the anti-cytomegalovirus (HCMV) compound MBX-1616.[5] The constrained nature of the cyclopropyl ring can orient key functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with the active sites of viral enzymes like polymerases and proteases.[6][7] This document provides a detailed guide for the strategic synthesis of antiviral nucleoside analogs, employing chiral cyclopropyl hydroxy propionates as versatile building blocks.

Synthetic Strategy: A Modular Approach to Cyclopropyl Nucleoside Analogs

The synthetic strategy outlined herein leverages the versatility of chiral cyclopropyl hydroxy propionates to construct a diverse range of antiviral nucleoside analogs. This approach is designed to be modular, allowing for the introduction of various nucleobases and further functionalization. The core of this strategy involves three key stages:

  • Asymmetric Synthesis of Chiral Cyclopropyl Precursors: Generation of enantiomerically pure cyclopropyl building blocks is paramount, as the stereochemistry of the cyclopropane ring often plays a critical role in the biological activity of the final compound.[5][8]

  • Functional Group Interconversion and Installation of the Nucleobase: Conversion of the initial cyclopropyl intermediate into a reactive electrophile suitable for coupling with various purine and pyrimidine bases.

  • Deprotection and Final Compound Purification: Removal of protecting groups to yield the target antiviral nucleoside analog.

This workflow is depicted in the diagram below:

Synthetic_Workflow A Asymmetric Cyclopropanation B Chiral Cyclopropyl Hydroxy Propionate A->B Stereoselective Synthesis C Functional Group Interconversion (e.g., Tosylation, Halogenation) B->C Activation of Hydroxyl Group D Key Electrophilic Intermediate C->D Formation of Leaving Group E Coupling with Nucleobase (e.g., Mitsunobu, S_N2) D->E Nucleophilic Substitution F Protected Nucleoside Analog E->F Formation of C-N Bond G Deprotection F->G Removal of Protecting Groups H Target Antiviral Drug G->H Final Product

Caption: Overall workflow for the synthesis of antiviral drugs from chiral cyclopropyl hydroxy propionates.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate

This protocol describes the enantioselective synthesis of a key chiral cyclopropyl hydroxy propionate intermediate using a biocatalytic approach, which offers high stereoselectivity and environmentally benign reaction conditions.[9][10]

Rationale: The use of engineered myoglobin catalysts allows for the highly specific trans-(1R,2R) cyclopropanation of the olefin substrate, directly yielding the desired enantiomerically enriched product.[9] This method avoids the need for chiral auxiliaries or resolution of racemic mixtures.[11][12]

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Engineered Myoglobin (e.g., Mb(H64V, V68A) variant)[10]

  • Sodium dithionite

  • Phosphate buffer (pH 8.0)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, prepare a solution of the engineered myoglobin catalyst (0.2 mol%) in phosphate buffer.

  • Add styrene (1.0 eq) to the reaction mixture.

  • Initiate the reaction by the slow, continuous addition of a solution of ethyl diazoacetate (1.2 eq) and sodium dithionite (1.5 eq) in phosphate buffer over 16 hours at room temperature.

  • Upon completion, extract the reaction mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral cyclopropyl ester.

  • The ester is then reduced to the corresponding alcohol using a mild reducing agent like lithium borohydride to yield ethyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate.

Data Presentation:

CatalystSubstrateProduct ConfigurationDiastereomeric Excess (de)Enantiomeric Excess (ee)Yield (%)
Engineered MbStyrenetrans-(1R,2R)>98%>96%~85%

Table 1: Representative data for the biocatalytic asymmetric cyclopropanation.[9][10]

Protocol 2: Synthesis of a Cyclopropyl Guanine Nucleoside Analog

This protocol details the conversion of the chiral cyclopropyl hydroxy propionate into a guanine-containing nucleoside analog, a class of compounds known for their potent anti-herpetic activity.[8]

Rationale: The synthesis involves the activation of the primary hydroxyl group as a tosylate, creating a good leaving group for the subsequent S_N2 reaction with a protected guanine derivative. This is a common and effective method for constructing the crucial C-N bond in nucleoside synthesis.[13][14]

Reaction_Mechanism cluster_0 Step 1: Tosylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection A Chiral Cyclopropyl Hydroxy Propionate C Tosylated Intermediate A->C Activation B Tosyl Chloride (TsCl), Pyridine E Tosylated Intermediate D Protected Guanine F Protected Nucleoside Analog D->F S_N2 Attack E->F G Protected Nucleoside Analog I Final Guanine Nucleoside Analog G->I Removal of protecting groups H Deprotecting Agent (e.g., NH_3/MeOH)

Caption: Key steps in the synthesis of a cyclopropyl guanine nucleoside analog.

Materials:

  • Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • 2-Amino-6-chloropurine (or other protected guanine derivative)

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ammonia in Methanol (7N)

  • Ethyl acetate

  • Hexane

Procedure:

  • Tosylation: Dissolve the chiral cyclopropyl hydroxy propionate (1.0 eq) in anhydrous pyridine at 0°C. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir the reaction mixture at 0°C for 4 hours. Monitor the reaction by TLC. Upon completion, pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated copper sulfate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the tosylated intermediate.

  • Coupling with Guanine: In a separate flask, add sodium hydride (1.2 eq) to a solution of 2-amino-6-chloropurine (1.1 eq) in anhydrous DMF at 0°C. Stir for 30 minutes. Add a solution of the tosylated intermediate in DMF and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the protected nucleoside analog in 7N ammonia in methanol in a sealed pressure vessel. Heat at 80°C for 12 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the final compound by recrystallization or column chromatography.

Mechanism of Action and Structure-Activity Relationships

The antiviral activity of cyclopropyl nucleoside analogs often stems from their ability to act as chain terminators of viral DNA or RNA synthesis.[7][15] These compounds are typically phosphorylated by viral kinases to their active triphosphate form.[7][8] The triphosphate analog then competes with the natural deoxynucleotide triphosphate for incorporation into the growing viral nucleic acid chain by the viral polymerase. Once incorporated, the absence of a 3'-hydroxyl group on the cyclopropyl scaffold prevents further chain elongation, thus halting viral replication.[7]

Structure-activity relationship (SAR) studies have revealed several key features that govern the antiviral potency of these compounds:

  • Stereochemistry: The absolute configuration of the substituents on the cyclopropane ring is often crucial for potent antiviral activity.[5][8] For instance, only the (1'S,2'R)-enantiomer of a specific guanine-containing cyclopropyl nucleoside showed strong anti-herpetic activity.[8]

  • Nucleobase: The nature of the nucleobase (e.g., adenine, guanine, cytosine, thymine) determines the viral target. For example, guanine analogs often show activity against herpesviruses.[8][16]

  • Substituents on the Cyclopropyl Ring: The presence and nature of substituents on the cyclopropyl ring can influence the compound's interaction with viral enzymes and its pharmacokinetic properties.[17][18] For instance, fluorination of the cyclopropyl ring has been explored to modulate biological activity.[16][17]

Conclusion

Chiral cyclopropyl hydroxy propionates are valuable and versatile starting materials for the stereoselective synthesis of a wide array of antiviral nucleoside analogs. The synthetic protocols detailed in these application notes provide a robust framework for researchers in drug discovery and development to access these potent antiviral agents. The modular nature of the synthetic strategy allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of next-generation antiviral therapeutics with improved efficacy and resistance profiles.

References

  • Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent.Nucleic Acids Symp Ser (Oxf).
  • Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation.
  • Synthesis and antiviral activity of monofluorinated cyclopropanoid nucleosides.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Antiviral Activity of C-fluoro-branched Cyclopropyl Nucleosides.PubMed.
  • Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides.PubMed.
  • Synthesis of Cyclopropyl Carbocyclic Nucleosides via P(NMe2)3-Mediated Reductive Cyclopropanation.
  • Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides.PubMed.
  • Research progress on the antiviral activities of natural products and their derivatives: Structure–activity rel
  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.MDPI.
  • Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses.PubMed.
  • Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides.PubMed.
  • Synthesis and antiviral activity of novel trans-2,2-dimethyl cyclopropyl nucleosides.PubMed.
  • Synthesis and Evaluation of Novel Cyclopropane Nucleoside as Potential Tube Form
  • Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors.PMC.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies.PMC.
  • Synthesis of (±)-cycloprop-G, the cyclopropyl analogue of the broad spectrum antiviral agent cyclobut-G.RSC Publishing.
  • Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses.MDPI.
  • Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. ResearchGate.[Link]

  • Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A System
  • Antiviral Agents.PMC - NIH.
  • Multi-Step Synthesis in the Development of Antiviral Agents.Scholars Research Library.
  • Mechanisms of action of antiviral drugs.Health and Medicine | Research Starters - EBSCO.
  • Student to Student: Chiral resolution of cyclopropyl esters.RIT.
  • Fighting Viruses: How Do Antivirals Work?.Caltech Science Exchange.
  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.[No valid source found]
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.PMC.
  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin C
  • Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropan

Sources

Application

Application Notes and Protocols for the Esterification of 3-Cyclopropyl-2-hydroxypropanoic Acid

Introduction 3-Cyclopropyl-2-hydroxypropanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents and biologically active molecules. The presence of the cyclopropyl moiety imparts u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Cyclopropyl-2-hydroxypropanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents and biologically active molecules. The presence of the cyclopropyl moiety imparts unique conformational constraints and metabolic stability, while the α-hydroxy acid functionality provides a key handle for further chemical modifications, most notably esterification. The resulting esters are often crucial intermediates or final active pharmaceutical ingredients (APIs).

The esterification of this particular α-hydroxy acid presents a unique set of challenges and opportunities. The secondary hydroxyl group can influence reaction kinetics, and the overall molecular structure demands careful selection of reaction conditions to avoid side reactions such as racemization or degradation. This document provides a detailed guide for researchers, scientists, and drug development professionals on various robust methods for the esterification of 3-cyclopropyl-2-hydroxypropanoic acid, complete with theoretical underpinnings, detailed protocols, and practical insights.

Method Selection: A Strategic Overview

The choice of an esterification method is dictated by several factors including the scale of the reaction, the nature of the alcohol, the presence of other functional groups, and desired purity of the final product. Herein, we detail three primary methods that offer a range of conditions from classical acidic catalysis to milder, modern coupling techniques.

  • Fischer-Speier Esterification: A classic, acid-catalyzed method suitable for simple, non-sensitive alcohols.

  • Steglich Esterification: A mild and versatile method employing a carbodiimide coupling agent, ideal for sensitive substrates and sterically hindered alcohols.

  • Diazomethane-Mediated Esterification: A highly efficient method for the specific preparation of methyl esters under exceptionally mild conditions.[1][2][3]

Method 1: Fischer-Speier Esterification

Theoretical Basis

Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[4][5][6] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[5][7][8] The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol.

Experimental Protocol: Synthesis of Ethyl 3-cyclopropyl-2-hydroxypropanoate

Materials:

  • 3-Cyclopropyl-2-hydroxypropanoic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)[7][8]

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyclopropyl-2-hydroxypropanoic acid (e.g., 10.0 g, 0.077 mol).

  • Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 150 mL). While stirring, slowly and cautiously add concentrated sulfuric acid (e.g., 1.5 mL).

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the excess ethanol using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-cyclopropyl-2-hydroxypropanoate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Data Summary
ParameterValue
Reactants3-Cyclopropyl-2-hydroxypropanoic acid, Ethanol
CatalystConcentrated H₂SO₄
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours
Typical Yield85-95%[9]
Causality and Insights

The use of a large excess of ethanol serves a dual purpose: it acts as both a reactant and a solvent, and its high concentration drives the equilibrium towards the formation of the ester.[5] The strong acid catalyst, sulfuric acid, is crucial for protonating the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic alcohol.[4][10] The workup procedure is designed to remove the acid catalyst and any unreacted carboxylic acid.

Method 2: Steglich Esterification

Theoretical Basis

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[11] This method is particularly advantageous for substrates that are sensitive to acidic conditions or for sterically hindered alcohols.[12][13] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol to form the desired ester.[14][13]

Experimental Protocol: Synthesis of a Generic Ester of 3-cyclopropyl-2-hydroxypropanoic Acid

Materials:

  • 3-Cyclopropyl-2-hydroxypropanoic acid

  • Alcohol (R-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (HCl), 0.5 M aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyclopropyl-2-hydroxypropanoic acid (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Monitor the reaction by TLC.

  • Workup:

    • Filter off the DCU precipitate (if using DCC).

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary
ParameterValue
Reactants3-Cyclopropyl-2-hydroxypropanoic acid, Alcohol
Coupling AgentDCC or EDC
CatalystDMAP
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Typical Yield>80%[14]
Causality and Insights

The mild, neutral conditions of the Steglich esterification make it compatible with a wide range of functional groups that might be sensitive to the harsh conditions of Fischer esterification.[14] The use of DMAP as a catalyst significantly accelerates the reaction by forming a highly reactive acylpyridinium intermediate.[15][12] The choice between DCC and the water-soluble EDC often depends on the ease of purification; DCU is removed by filtration, while the urea byproduct from EDC is water-soluble and removed during the aqueous workup.

Method 3: Diazomethane-Mediated Methyl Esterification

Theoretical Basis

Diazomethane (CH₂N₂) is a highly reactive and efficient reagent for the methylation of carboxylic acids.[1][2][3] The reaction proceeds under very mild conditions and typically gives near-quantitative yields of the corresponding methyl ester.[2][3] The mechanism involves the protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas, which is an excellent leaving group.[1][16]

Safety Precaution: Diazomethane is toxic, potentially explosive, and carcinogenic. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including a blast shield and specialized glassware with flame-polished joints.[1][2][3]

Experimental Protocol: Synthesis of Methyl 3-cyclopropyl-2-hydroxypropanoate

Materials:

  • 3-Cyclopropyl-2-hydroxypropanoic acid

  • Diazomethane solution in diethyl ether (prepared in situ from a precursor like Diazald®)

  • Diethyl ether (Et₂O), anhydrous

  • Acetic acid (glacial)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve 3-cyclopropyl-2-hydroxypropanoic acid in anhydrous diethyl ether in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add a freshly prepared ethereal solution of diazomethane with gentle stirring. The addition is continued until the yellow color of diazomethane persists, indicating that all the carboxylic acid has been consumed.

  • Reaction: Stir the reaction mixture at 0 °C for an additional 15-30 minutes. The evolution of nitrogen gas should be observed.

  • Quenching: Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • Workup and Concentration: The reaction mixture can often be directly concentrated under reduced pressure to afford the pure methyl ester, as the only byproduct is nitrogen gas.[2][3] If necessary, a simple aqueous workup can be performed.

  • Purification: The product is typically of high purity and may not require further purification.

Data Summary
ParameterValue
Reactants3-Cyclopropyl-2-hydroxypropanoic acid
Methylating AgentDiazomethane (CH₂N₂)
Temperature0 °C
Reaction Time< 1 hour
Typical Yield>95%[3]
Causality and Insights

The high reactivity of diazomethane allows the esterification to proceed rapidly and cleanly at low temperatures, making it ideal for sensitive substrates. The reaction is essentially irreversible due to the formation of gaseous nitrogen.[1] The primary drawback of this method is the hazardous nature of diazomethane, which limits its applicability to small-scale syntheses and requires stringent safety protocols.[2][3]

Visualizing the Workflows

Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow A Mix Acid, Excess Alcohol, and Acid Catalyst B Heat to Reflux A->B C Monitor Reaction (TLC/GC) B->C D Cool and Neutralize C->D Reaction Complete E Aqueous Workup D->E F Dry and Concentrate E->F G Purify (Distillation/Chromatography) F->G H Final Product G->H Steglich_Workflow A Dissolve Acid, Alcohol, and DMAP in Solvent B Cool to 0 °C A->B C Add Carbodiimide (DCC/EDC) Solution B->C D Stir at Room Temp C->D E Monitor Reaction (TLC) D->E F Filter (if DCC) and Aqueous Workup E->F Reaction Complete G Dry and Concentrate F->G H Purify (Chromatography) G->H I Final Product H->I

Caption: Steglich Esterification Workflow

Reaction Mechanism: Steglich Esterification

Steglich_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer via DMAP cluster_2 Nucleophilic Attack and Product Formation Acid R-COOH Intermediate1 O-Acylisourea Intermediate Acid->Intermediate1 + DCC DCC DCC DCC->Intermediate1 Intermediate2 N-Acylpyridinium Intermediate Intermediate1->Intermediate2 + DMAP Intermediate1->Intermediate2 DCU DCU (Byproduct) Intermediate1->DCU DMAP DMAP DMAP->Intermediate2 Ester R-COOR' (Ester) Intermediate2->Ester + R'-OH Intermediate2->Ester Alcohol R'-OH Alcohol->Ester

Caption: Steglich Esterification Mechanism

Conclusion

The successful esterification of 3-cyclopropyl-2-hydroxypropanoic acid is readily achievable through a variety of methods. The choice of method should be guided by the specific requirements of the synthesis, including the nature of the alcohol, the scale of the reaction, and the presence of sensitive functional groups. For simple and robust syntheses, Fischer-Speier esterification remains a viable option. For more delicate substrates or when milder conditions are paramount, the Steglich esterification offers a superior alternative. For the specific and high-yielding synthesis of the methyl ester, diazomethane provides an excellent, albeit hazardous, route. By understanding the principles and practical considerations outlined in these application notes, researchers can confidently select and execute the most appropriate esterification strategy for their drug discovery and development programs.

References

  • Fiveable. (2025, August 15). Steglich Esterification Definition.
  • Grokipedia. (n.d.). Steglich esterification.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Esterification of Hydroxy Acids.
  • JoVE. (2025, May 22). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).
  • Clayden, J., Greeves, N., & Warren, S. (2025, July 30). Diazomethane makes methyl esters from carboxylic acids.
  • Chemistry LibreTexts. (2019, September 3). 19.7: Methyl Ester Synthesis Using Diazomethane.
  • NPTEL. (n.d.). 5.2.2 Synthesis of Esters.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chemistry Steps. (2021, November 18). Fischer Esterification.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

Method

Application Note: Biocatalytic Synthesis Routes for (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Executive Summary & Scientific Rationale (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a high-value chiral -hydroxy ester building block. While its (R)-enantiomer is heavily utilized in the P2 position of highly potent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a high-value chiral


-hydroxy ester building block. While its (R)-enantiomer is heavily utilized in the P2 position of highly potent SARS-CoV-2 Main Protease (Mpro) inhibitors (such as the 

-ketoamide inhibitor 13b) , access to the enantiopure (S)-isomer is absolutely critical for comprehensive Structure-Activity Relationship (SAR) profiling, diastereomeric resolution studies, and the design of next-generation antiviral therapeutics.

Traditional chemical syntheses of this moiety (e.g., diazotization of D-cyclopropylalanine followed by esterification) often suffer from poor atom economy, epimerization risks, and the necessity of hazardous reagents for stereochemical inversion . To circumvent these bottlenecks, this application note details two robust, scalable biocatalytic routes: Asymmetric Ketone Reduction and Enzymatic Kinetic Resolution (EKR) . These methodologies provide self-validating, highly enantioselective pathways operating under mild, environmentally benign conditions.

Biocatalytic Strategies: Mechanistic Causality

As a Senior Application Scientist, it is vital to understand not just how to run these reactions, but why the biochemical systems are designed this way.

Route A: Asymmetric Ketone Reduction via KREDs

Ketoreductases (KREDs) catalyze the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the pro-S face of Methyl 3-cyclopropyl-2-oxopropanoate.

  • The Causality of Cofactor Regeneration: Because NAD(P)H is cost-prohibitive at stoichiometric amounts, a coupled enzyme system utilizing Glucose Dehydrogenase (GDH) and D-glucose is deployed. GDH oxidizes glucose to glucono-

    
    -lactone (which spontaneously hydrolyzes to gluconic acid), thereby continuously reducing NAD(P)+ back to NAD(P)H. This thermodynamic sink drives the KRED reaction to >99% conversion.
    
  • The Causality of pH Control: The generation of gluconic acid actively lowers the system's pH. If left unbuffered, the dropping pH will denature the KRED. Therefore, a pH-stat system or a high-capacity phosphate buffer is mandatory to maintain the optimal pH (typically 6.5–7.5).

Route B: Enzymatic Kinetic Resolution via CALB

Candida antarctica Lipase B (CALB) is an exceptionally robust hydrolase used to resolve racemic Methyl 3-cyclopropyl-2-hydroxypropanoate.

  • The Causality of Enantiopreference: Following the Kazlauskas rule for secondary alcohols, the active site of CALB sterically favors the (R)-enantiomer of

    
    -hydroxy esters .
    
  • The Causality of the Acyl Donor: By utilizing vinyl acetate as the acyl donor, the (R)-enantiomer is selectively acetylated. The leaving group, vinyl alcohol, rapidly and irreversibly tautomerizes to acetaldehyde. This prevents product inhibition and ensures the transesterification is strictly unidirectional, leaving the target (S)-enantiomer completely unreacted and intact.

Quantitative Data Presentation

The selection between Route A and Route B depends on the availability of the starting material and the scale of the synthesis. The table below summarizes the critical parameters for both approaches.

ParameterRoute A: KRED Asymmetric ReductionRoute B: CALB Kinetic Resolution
Starting Material Methyl 3-cyclopropyl-2-oxopropanoateRacemic Methyl 3-cyclopropyl-2-hydroxypropanoate
Max Theoretical Yield 100%50%
Target Enantiomer ee >99% (Dependent on KRED screening)>99% (Achieved at ~52% conversion)
Cofactor Requirement NAD(P)H (Catalytic, regenerated via GDH)None required
Downstream Processing Simple liquid-liquid extractionChromatographic separation required
Scalability High (Requires active pH titration)Very High (Solvent-free or mild solvent compatible)

Visualizing the Biocatalytic Workflows

BiocatalyticRoutes Ketone Methyl 3-cyclopropyl- 2-oxopropanoate KRED Ketoreductase (KRED) + NAD(P)H + GDH Ketone->KRED Asymmetric Reduction Racemate Racemic Methyl 3-cyclopropyl- 2-hydroxypropanoate CALB Lipase (CALB) + Vinyl Acetate Racemate->CALB Kinetic Resolution S_Enantiomer1 (S)-Methyl 3-cyclopropyl- 2-hydroxypropanoate (Target) KRED->S_Enantiomer1 >99% ee S_Enantiomer2 (S)-Methyl 3-cyclopropyl- 2-hydroxypropanoate (Unreacted Target) CALB->S_Enantiomer2 >99% ee R_Acetate (R)-Acetate (Byproduct) CALB->R_Acetate Acetylation

Figure 1: Biocatalytic pathways for the synthesis of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

Workflow Prep 1. Buffer & Substrate Preparation Rxn 2. Biocatalytic Reaction Prep->Rxn Monitor 3. In-Process Monitoring (GC/HPLC) Rxn->Monitor Monitor->Rxn Adjust pH Workup 4. Extraction & Purification Monitor->Workup Validate 5. QA Validation (NMR, ee%) Workup->Validate

Figure 2: Self-validating experimental workflow for enzymatic transformation and isolation.

Self-Validating Experimental Protocols

Protocol A: KRED-Mediated Asymmetric Reduction

This protocol utilizes a dynamic pH-stat system, which acts as a built-in validation mechanism: the volume of base consumed directly mirrors the reaction conversion.

Step 1: System Preparation

  • Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0.

  • Add 2 mM MgSO₄. (Causality: Divalent cations stabilize the tetrameric structure of many engineered KREDs, preventing premature precipitation).

Step 2: Cofactor & Co-enzyme Addition

  • Dissolve D-glucose (1.5 equivalents relative to substrate) into the buffer.

  • Add NADP+ (0.1 mol%) and Glucose Dehydrogenase (GDH, 10 U/mL).

Step 3: Substrate Addition

  • Introduce Methyl 3-cyclopropyl-2-oxopropanoate (50 mM).

  • Self-Validation Check: If the substrate forms droplets, add 5% v/v DMSO to ensure a homogenous suspension. A cloudy but uniform emulsion is acceptable; phase separation is not.

Step 4: Biocatalyst Addition & Reaction

  • Add the pro-S selective KRED (e.g., 2-5 mg/mL of lyophilized powder).

  • Incubate the reactor at 30°C with 250 rpm agitation.

  • Connect a pH-stat titrator loaded with 1 M NaOH set to maintain pH 7.0.

  • Self-Validation Check: Monitor the NaOH consumption. The reaction is complete when NaOH uptake plateaus (theoretically at 1 molar equivalent to the substrate).

Step 5: Workup

  • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Centrifuge if emulsions form (caused by denatured proteins).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

Protocol B: CALB-Mediated Kinetic Resolution

This protocol relies on precise In-Process Control (IPC) to ensure the enantiomeric excess of the unreacted substrate reaches >99%.

Step 1: Reaction Setup

  • In a dry 250 mL Erlenmeyer flask, dissolve racemic Methyl 3-cyclopropyl-2-hydroxypropanoate (100 mM) in anhydrous Methyl tert-butyl ether (MTBE).

Step 2: Acyl Donor Addition

  • Add vinyl acetate (3.0 equivalents). (Causality: Excess vinyl acetate drives the equilibrium and compensates for any minor evaporative losses during incubation).

Step 3: Biocatalyst Addition

  • Add immobilized CALB (e.g., Novozym 435) at 10% w/w relative to the substrate. The immobilization on macroporous acrylic resin allows for easy recovery.

Step 4: Incubation & In-Process Monitoring

  • Shake the flask at 30°C, 200 rpm.

  • Self-Validation Check: Pull 50 µL aliquots every 2 hours. Dilute in MTBE and analyze via chiral GC (e.g., using a Cyclosil-B column).

  • Critical Stop Point: Terminate the reaction when the conversion of the (R)-enantiomer reaches exactly 51-52%. Pushing slightly past 50% conversion sacrifices a tiny fraction of yield but guarantees the remaining (S)-alcohol is >99% ee, compensating for any slight imperfections in the enzyme's enantiomeric ratio (E-value).

Step 5: Workup & Purification

  • Filter the reaction mixture through a sintered glass funnel to remove the immobilized CALB. Wash the resin with MTBE (the resin can be dried and reused up to 5 times).

  • Concentrate the filtrate.

  • Separate the target (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate from the (R)-acetate byproduct using silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). The alcohol will elute significantly later than the acetate.

References

  • Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Use of lipases for the kinetic resolution of lactic acid esters in heptane or in a solvent free system Journal of Molecular Catalysis B: Enzymatic (via ResearchGate). URL:[Link]

Application

Application Notes: Stereochemical Inversion of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate via the Mitsunobu Reaction

Introduction: The Strategic Value of Chiral Building Blocks and Stereochemical Control In modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Building Blocks and Stereochemical Control

In modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Biological systems, being inherently chiral, often exhibit significantly different interactions with different enantiomers of a drug molecule, impacting efficacy and safety.[1][2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore indispensable tools for constructing complex, stereochemically defined Active Pharmaceutical Ingredients (APIs).[3][4][]

(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a valuable chiral building block that incorporates both a stereocenter and a cyclopropyl group, a motif known to enhance metabolic stability and binding affinity in drug candidates. The ability to controllably invert the stereochemistry at the C2 position of this molecule from (S) to (R) is a critical synthetic operation, enabling access to the corresponding diastereomeric and enantiomeric targets for structure-activity relationship (SAR) studies.

The Mitsunobu reaction stands as one of the most powerful and reliable methods for achieving this transformation.[6][7] It facilitates the conversion of a primary or secondary alcohol to a variety of functional groups with a predictable and clean inversion of stereochemistry, proceeding through a classic Sₙ2 mechanism.[8][9][10] This application note provides a detailed technical guide, including mechanistic insights and step-by-step protocols, for performing the Mitsunobu reaction on (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

Reaction Principle and Mechanism

The Mitsunobu reaction is a redox-condensation reaction that converts an alcohol into an ester, ether, or other functional group.[11][12] The process is driven by the formation of a stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[13] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as Diisopropyl Azodicarboxylate (DIAD), to activate the hydroxyl group.[7][14]

The mechanism, while debated in its finer details, is generally understood to proceed through several key steps:[6][8]

  • Betaine Formation: The nucleophilic PPh₃ attacks the electrophilic DIAD to form a zwitterionic adduct, or betaine.

  • Proton Transfer: This betaine is a strong base and deprotonates the acidic nucleophile (Nu-H), which typically must have a pKa of less than 15 to be effective.[14][15][16] This step generates the active nucleophile (Nu⁻) and a protonated betaine.

  • Alcohol Activation: The alcohol oxygen of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate attacks the positively charged phosphorus atom, forming a key alkoxyphosphonium salt intermediate. This converts the hydroxyl group into an excellent leaving group.

  • Sₙ2 Displacement: The generated nucleophile (Nu⁻) performs a backside attack on the carbon bearing the activated hydroxyl group. This Sₙ2 displacement proceeds with complete inversion of configuration, forming the desired (R)-product and releasing TPPO.

Mitsunobu_Mechanism reagents PPh₃ + DIAD (Reagents) betaine Betaine Adduct [Ph₃P⁺-N(R)N⁻-C(O)OR] reagents->betaine 1. Attack protonation Protonated Betaine + Nucleophile Anion (Nu⁻) betaine->protonation 2. Protonation oxyphosphonium Alkoxyphosphonium Salt [R-O-P⁺Ph₃] protonation->oxyphosphonium alcohol (S)-Alcohol (Substrate) alcohol->oxyphosphonium 3. Activation product (R)-Product (Inverted Stereochemistry) oxyphosphonium->product 4. SN2 Attack (Inversion) byproducts TPPO + Reduced DIAD oxyphosphonium->byproducts Release product->byproducts nucleophile Nucleophile (Nu-H) nucleophile->protonation

Caption: Generalized mechanism of the Mitsunobu reaction.

Experimental Design and Reagent Selection

Reagent Considerations
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is generally preferred over diethyl azodicarboxylate (DEAD). DIAD is less shock-sensitive and more thermally stable, making it a safer choice for laboratory and scale-up operations.[17][18]

  • Phosphine: Triphenylphosphine (PPh₃) is the most common phosphine used due to its commercial availability and appropriate reactivity.

  • Nucleophile: The choice of nucleophile determines the final product. For a simple stereochemical inversion followed by hydrolysis back to the alcohol, a carboxylic acid like benzoic acid or 4-nitrobenzoic acid is ideal.[19] The resulting ester can be easily cleaved under basic conditions. For direct incorporation of a nitrogen-containing group, phthalimide is a common choice, which can be subsequently deprotected to yield a primary amine. The pKa of the nucleophile is critical; if it is too high (pKa > 15), side reactions can occur where the reduced azodicarboxylate acts as the nucleophile.[14][16]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent.[20] Other aprotic solvents like dichloromethane (DCM) or dioxane can also be used. The solvent must be anhydrous as water will hydrolyze the reaction intermediates.

Quantitative Data for Protocol

The following table outlines the reagents for a representative reaction using benzoic acid as the nucleophile.

ReagentFormulaMW ( g/mol )Density (g/mL)Amount (mmol)EquivalentsMass/Volume
(S)-Methyl 3-cyclopropyl-2-hydroxypropanoateC₇H₁₂O₃144.17~1.055.01.0721 mg
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29-7.51.51.97 g
Benzoic AcidC₇H₆O₂122.12-6.01.2733 mg
Diisopropyl Azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.211.0277.51.51.48 mL
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.110.889--25 mL

Detailed Experimental Protocol: Inversion with Benzoic Acid

This protocol details the stereochemical inversion of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate to its corresponding (R)-benzoate ester.

Experimental_Workflow prep 1. Preparation Dissolve Alcohol, PPh₃, & Benzoic Acid in THF. cool 2. Cooling Cool mixture to 0 °C (ice-water bath). prep->cool add 3. Reagent Addition Add DIAD dropwise over 15-20 min. cool->add react 4. Reaction Warm to RT. Stir 12-18h. Monitor by TLC. add->react workup 5. Workup Concentrate, dilute with EtOAc, wash. react->workup purify 6. Purification Column chromatography (Silica gel). workup->purify product Final Product (R)-Methyl 2-(benzoyloxy)- 3-cyclopropylpropanoate purify->product

Caption: Experimental workflow for the Mitsunobu reaction.

Step-by-Step Methodology
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate (721 mg, 5.0 mmol, 1.0 eq.), triphenylphosphine (1.97 g, 7.5 mmol, 1.5 eq.), and benzoic acid (733 mg, 6.0 mmol, 1.2 eq.).

  • Dissolution: Add 25 mL of anhydrous THF via syringe. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.48 mL, 7.5 mmol, 1.5 eq.) to the stirred solution dropwise via syringe over 15-20 minutes.[17] Maintain the internal temperature below 5 °C during the addition. Causality Note: Slow, cold addition is crucial to control the exothermic reaction between PPh₃ and DIAD and to minimize the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[20]

  • Workup - Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove excess benzoic acid, followed by brine (25 mL).

  • Workup - Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure (R)-Methyl 2-(benzoyloxy)-3-cyclopropylpropanoate.

Troubleshooting and Key Insights

  • Low Yield: If the reaction stalls or yields are low, ensure all reagents and the solvent were scrupulously dried. The pKa of the nucleophile may be too high, or steric hindrance around the alcohol could be slowing the reaction. For sterically hindered alcohols, using a more acidic nucleophile like 4-nitrobenzoic acid and slightly elevated temperatures (e.g., 40 °C) may improve yields.[19]

  • Difficult Purification: The primary byproducts, triphenylphosphine oxide (TPPO) and diisopropyl hydrazinedicarboxylate, can sometimes co-elute with the desired product. If TPPO precipitates during the reaction, much of it can be removed by filtration before workup.[20] Alternatively, newer methods using polymer-bound reagents or modified phosphines have been developed to simplify purification.[14][21]

  • No Inversion: A complete lack of inversion is rare but could suggest an alternative reaction pathway is dominating. This is highly unlikely for a simple secondary alcohol like the substrate but underscores the importance of confirming the product's stereochemistry via chiral HPLC or polarimetry.

Conclusion

The Mitsunobu reaction is an exceptionally reliable and versatile method for the stereochemical inversion of chiral secondary alcohols like (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate.[21][22] By carefully selecting the nucleophile and controlling the reaction conditions as detailed in this guide, researchers can confidently access the inverted (R)-stereoisomer. This capability is fundamental for the synthesis of diverse compound libraries, enabling the thorough exploration of chemical space essential for the development of novel therapeutics.[4][11]

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

  • Wikipedia. (n.d.). Mitsunobu reaction.

  • Kroll, E. A., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 56(12), 1843–1850.

  • Chemistry Steps. (2025). Mitsunobu Reaction.

  • Organic Synthesis. (n.d.). Mitsunobu reaction.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.

  • BOC Sciences. (2026). High Purity Chiral Building Blocks in Modern Pharma.

  • AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.

  • BenchChem. (2025). Application Note: C9-Stereochemical Inversion of Quinine via the Mitsunobu Reaction.

  • Blaser, H. U. (2002). The synthesis of chiral building blocks for use in drug discovery. SAR and QSAR in Environmental Research, 13(1), 19-25.

  • J&K Scientific LLC. (2025). Mitsunobu Reaction.

  • Common Organic Chemistry. (n.d.). Diisopropyl Azodicarboxylate (DIAD).

  • Wikipedia. (n.d.). Diisopropyl azodicarboxylate.

  • Zhou, X., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Organic & Biomolecular Chemistry.

  • Bibi, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4969.

  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool in Medicinal Chemistry. Chemistry–An Asian Journal, 2(11), 1340-1355.

  • BenchChem. (n.d.). Diisopropyl Azodicarboxylate (DIAD): A Comprehensive Technical Guide for Researchers.

  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.

  • Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction.

  • Alfa Chemistry. (n.d.). Mitsunobu Reaction.

  • Chemistry Stack Exchange. (2016). Effect of pKa value of acid component in Mitsunobu Reaction?.

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110.

  • Khadse, S. (n.d.). Mitsunobu Reaction.

  • ChemicalBook. (n.d.). METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis.

  • BenchChem. (2025). Application Note & Protocol: Synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid via Diazotization.

  • MilliporeSigma. (n.d.). (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

  • Google Patents. (2022). CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Methyl 3-Cyclopropyl-3-oxopropanoate: A Gateway to Advanced Chemical Structures.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult on the stereochemical integrity of chiral α-hydroxy esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult on the stereochemical integrity of chiral α-hydroxy esters. (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly valuable chiral building block, but its α-stereocenter is notoriously susceptible to racemization (or epimerization) under standard synthetic conditions.

This guide provides a mechanistic understanding of these vulnerabilities, actionable troubleshooting steps, and self-validating protocols to ensure you maintain >99% enantiomeric excess (ee) throughout your workflows.

Mechanistic Causality of Racemization: The "Why"

To prevent racemization, we must first understand the thermodynamic and kinetic drivers that cause it. The α-proton of (S)-methyl 3-cyclopropyl-2-hydroxypropanoate is flanked by an electron-withdrawing ester group and a hydroxyl group. This dual activation significantly lowers the pKa of the α-proton, making it highly susceptible to abstraction.

  • Base-Catalyzed Enolization: Strong bases (e.g., hydroxides, alkoxides) abstract the α-proton, forming a planar enolate intermediate. Because the enolate is achiral, reprotonation occurs from either face, leading to a racemic mixture (1)[1].

  • Acid-Catalyzed Tautomerization: Strong Brønsted or Lewis acids protonate the ester carbonyl. This increases the electrophilicity of the system, allowing even weak bases in the reaction matrix to abstract the α-proton and form an achiral enol (2)[2].

  • Transition-Metal Induced Hydrogen Transfer: Trace metals can catalyze the reversible oxidation of the secondary alcohol to a ketone. Upon reduction, the stereocenter is re-established non-selectively—a mechanism exploited in Dynamic Kinetic Resolution (DKR), but detrimental when stereoretention is required (3)[3].

Data Presentation: Impact of Reaction Conditions on Enantiomeric Purity

The following table summarizes the quantitative impact of various reaction environments on the stereochemical integrity of α-hydroxy esters.

Reaction ConditionReagent / SolventTemp (°C)Time (h)ee% RetentionPrimary Mechanism of Degradation
Standard Saponification NaOH (2.0 eq) / MeOH:H₂O604< 10%Base-catalyzed enolization[1]
Mild Saponification LiOH (1.1 eq) / THF:H₂O02> 98%Minimized enolate formation
Enzymatic Hydrolysis Candida rugosa Lipase / Buffer3024> 99%Highly stereoselective, neutral pH[4]
Esterification (Acidic) Cat. H₂SO₄ / MeOH6512~ 85%Acid-catalyzed enolization[2]
Metal-Catalyzed Rxn Trace Ru catalyst / Toluene8060% (Racemic)Reversible oxidation/reduction[3]
Troubleshooting Guides & FAQs

Q1: I am trying to hydrolyze the methyl ester to the free carboxylic acid, but I am losing enantiomeric purity. Why is this happening, and how do I fix it? Causality: Alkali metal hydroxides (NaOH, KOH) at ambient or elevated temperatures rapidly abstract the α-proton before or during the hydrolysis of the ester bond[1]. The resulting enolate is planar, destroying the (S)-configuration. Solution: Switch to a milder hydroxide source like Lithium Hydroxide (LiOH) and conduct the reaction at 0 °C in a mixed solvent system (e.g., THF/Water). The lithium cation coordinates with the hydroxyl and carbonyl oxygens, stabilizing the molecule and directing the hydroxide nucleophile to the ester carbonyl rather than acting as a base at the α-carbon. If chemical hydrolysis still fails, utilize enzymatic hydrolysis, which operates at a perfectly neutral pH[4].

Q2: During the protection of the α-hydroxyl group (e.g., forming a TBS ether), I observe partial racemization. What is the root cause? Causality: Silylations often require bases like Imidazole or Triethylamine. While these are generally too weak to deprotonate the α-carbon directly, prolonged heating or the use of highly polar aprotic solvents (like DMF) effectively enhances their basicity, inducing slow enolization[2]. Solution: Use mild bases (e.g., 2,6-lutidine) and highly reactive silylating agents (e.g., TBS-OTf instead of TBS-Cl) at low temperatures (-78 °C to 0 °C) in non-polar solvents like DCM. This accelerates the O-functionalization kinetically, outcompeting the thermodynamic enolization pathway.

Q3: Can trace impurities in my reaction flask cause racemization? Causality: Yes. Trace transition metals (especially Ruthenium, Iridium, or Palladium from previous cross-coupling steps) can initiate a "hydrogen borrowing" pathway. The metal temporarily oxidizes the α-hydroxyl group to an achiral ketone and then reduces it back, resulting in a racemic mixture[3]. Solution: Ensure all glassware is acid-washed and metal-free. Add a metal scavenger (e.g., EDTA or functionalized silica) if trace metals are suspected.

Mechanistic Visualization

RacemizationPathways S_Enantiomer (S)-Methyl 3-cyclopropyl- 2-hydroxypropanoate (Desired) Enolate Achiral Enolate Intermediate (Planar Geometry) S_Enantiomer->Enolate Strong Base (NaOH, KOH) α-Proton Abstraction Ketone Achiral Ketone Intermediate (Oxidized State) S_Enantiomer->Ketone Trace Metals (Ru, Ir) Dehydrogenation Enolate->S_Enantiomer Non-selective Reprotonation R_Enantiomer (R)-Methyl 3-cyclopropyl- 2-hydroxypropanoate (Undesired) Enolate->R_Enantiomer Non-selective Reprotonation Ketone->S_Enantiomer Non-selective Hydrogenation Ketone->R_Enantiomer Non-selective Hydrogenation

Mechanistic pathways of base-catalyzed enolization and metal-catalyzed oxidation causing racemization.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Stereoretentive Saponification via Cold LiOH

Causality & Validation: This protocol utilizes LiOH at low temperatures to kinetically favor nucleophilic acyl substitution over α-deprotonation. The system is self-validating because it includes an in-process chiral HPLC check to confirm stereoretention before the final workup.

  • Preparation: Dissolve 1.0 mmol of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate in 4.0 mL of a 3:1 mixture of THF:H₂O. Cool the reaction flask to 0 °C using an ice-water bath. Causality: The biphasic/mixed solvent ensures solubility of both the organic ester and the inorganic base, while the low temperature suppresses the activation energy required for enolization.

  • Base Addition: Slowly add 1.05 mmol of LiOH monohydrate (pre-dissolved in 1.0 mL of H₂O) dropwise over 10 minutes.

  • Reaction Monitoring (Self-Validation Step 1): Stir at 0 °C for 2 hours. Monitor the disappearance of the ester via TLC (Hexanes:EtOAc 7:3, visualizing with KMnO₄ stain).

  • Quenching: Once the ester is consumed, immediately quench the reaction at 0 °C by adding 1M HCl dropwise until the pH reaches 3.0. Causality: Rapid acidification prevents base-catalyzed racemization of the newly formed carboxylate during concentration.

  • Extraction & IPC (Self-Validation Step 2): Extract the aqueous layer with EtOAc (3 x 5 mL). Dry the combined organic layers over Na₂SO₄. Before full concentration, take a 50 µL aliquot, derivatize with trimethylsilyldiazomethane (to reform the methyl ester temporarily), and run on Chiral HPLC (e.g., Chiralcel OD-H). Validation: Confirm ee is >98% compared to the starting material.

  • Isolation: Concentrate the organic layer under reduced pressure (bath temp < 30 °C) to yield the pure (S)-3-cyclopropyl-2-hydroxypropanoic acid.

Protocol 2: Enzymatic Hydrolysis (Fail-Safe Method)

Causality & Validation: When chemical methods fail due to substrate sensitivity, biocatalysis offers a perfectly neutral, highly stereoselective alternative (4)[4]. Lipases selectively hydrolyze the ester bond without interacting with the α-proton.

  • Buffer Preparation: Prepare 10 mL of a 0.1 M phosphate buffer and adjust the pH to exactly 7.0.

  • Substrate Addition: Add 1.0 mmol of the ester to the buffer. Add 1.0 mL of acetone or DMSO as a co-solvent to aid solubility.

  • Enzyme Addition: Add 50 mg of Candida rugosa Lipase (CRL).

  • Incubation: Stir gently at 30 °C. Causality: High shear stirring can denature the enzyme; gentle agitation maintains the biphasic interface needed for lipase activation.

  • Monitoring (Self-Validation Step): Monitor the pH. As the ester hydrolyzes to the acid, the pH will drop. Use an autotitrator to add 0.1 M NaOH to maintain pH 7.0. The reaction is complete when base consumption ceases.

  • Workup: Filter off the enzyme through a Celite pad. Acidify the filtrate to pH 3.0 and extract with EtOAc to isolate the stereopure acid.

References
  • Source: ru.
  • Source: manchester.ac.
  • Source: acs.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-Cyclopropyl-2-hydroxypropanoate

Welcome to the technical support center for the synthesis of methyl 3-cyclopropyl-2-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 3-cyclopropyl-2-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and achieve higher yields and purity.

Overview of the Primary Synthetic Route: The Reformatsky Reaction

A common and effective method for synthesizing methyl 3-cyclopropyl-2-hydroxypropanoate is the Reformatsky reaction.[1][2][3] This reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, cyclopropanecarboxaldehyde, in the presence of metallic zinc.[2][3] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester.[3]

The general scheme is as follows:

Cyclopropanecarboxaldehyde + Methyl 2-bromoacetate + Zn → Methyl 3-cyclopropyl-2-hydroxypropanoate

This guide will focus on troubleshooting and optimizing this particular synthetic pathway.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Problem 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired methyl 3-cyclopropyl-2-hydroxypropanoate. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to a low or nonexistent yield. Let's break down the potential culprits and their solutions:

  • Inactive Zinc: The activation of the zinc metal is critical for the oxidative addition to the α-halo ester, which initiates the reaction.[2][3] If the zinc surface is oxidized, the reaction will not proceed.

    • Solution: Activate the zinc prior to the reaction. Common activation methods include washing with dilute HCl, followed by water, methanol, and finally ether, then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction.

  • Poor Quality Reagents: The purity of your starting materials, cyclopropanecarboxaldehyde and methyl 2-bromoacetate, is paramount. Impurities can interfere with the reaction.

    • Solution: Ensure your cyclopropanecarboxaldehyde is fresh or has been properly stored, as it can oxidize to cyclopropanecarboxylic acid.[4] Distill both the aldehyde and the bromoester before use if their purity is questionable.

  • Presence of Water: The organozinc intermediate is highly sensitive to moisture. Any water in the reaction will quench the enolate, preventing it from reacting with the aldehyde.

    • Solution: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

Problem 2: Formation of Significant Byproducts

Question: My reaction is producing the desired product, but I am also seeing significant amounts of other compounds, which is complicating purification and lowering my yield. What are these byproducts and how can I minimize them?

Answer:

Byproduct formation is a common challenge. Here are the most likely side reactions and strategies to mitigate them:

  • Wurtz-type Coupling: The organozinc intermediate can react with another molecule of the α-halo ester, leading to the formation of a dimer (dimethyl 2,4-dibromosuccinate).

    • Solution: This is often a result of slow addition of the carbonyl compound. A "one-pot" procedure where the aldehyde and α-halo ester are added concurrently to the activated zinc can sometimes minimize this. Alternatively, preparing the Reformatsky reagent first and then slowly adding the aldehyde at a low temperature can also be effective.

  • Dehydration of the Product: The β-hydroxy ester product can undergo dehydration to form methyl 3-cyclopropylacrylate, especially during workup or distillation if acidic conditions or high temperatures are employed.

    • Solution: Use a mild acidic workup, such as a saturated aqueous solution of ammonium chloride. Avoid strong acids. If purification by distillation is necessary, perform it under reduced pressure to keep the temperature low.

Problem 3: Reaction Fails to Initiate

Question: I have mixed all the reagents, but the reaction does not seem to start. There is no observable change. What should I do?

Answer:

Initiation can sometimes be sluggish. Here are a few techniques to get the reaction going:

  • Gentle Heating: A small amount of heat can often initiate the reaction. Gently warm a small portion of the reaction mixture with a heat gun until you observe a color change or exotherm, then remove the heat.

  • Sonication: Using an ultrasonic bath can help to clean the zinc surface and promote the initial oxidative addition.

  • Addition of an Initiator: As mentioned for zinc activation, a crystal of iodine or a few drops of 1,2-dibromoethane can be added to the reaction mixture to kickstart the formation of the organozinc reagent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Reformatsky reaction in this synthesis?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used and effective solvents for the Reformatsky reaction.[2] They are good at solvating the organozinc intermediate and are relatively inert under the reaction conditions.

Q2: Can I use methyl 2-chloroacetate or methyl 2-iodoacetate instead of methyl 2-bromoacetate?

A2: The reactivity of the α-halo ester follows the order: I > Br > Cl.[1] While methyl 2-iodoacetate would be more reactive, it is also more expensive and less stable. Methyl 2-chloroacetate is less reactive and may require more forcing conditions, potentially leading to more side reactions. Methyl 2-bromoacetate generally provides the best balance of reactivity and stability for this synthesis.

Q3: How can I effectively purify the final product, methyl 3-cyclopropyl-2-hydroxypropanoate?

A3: After a proper aqueous workup, the crude product can be purified by silica gel column chromatography. A solvent system of ethyl acetate and hexanes is typically effective. For larger scales, vacuum distillation can be employed, but care must be taken to avoid high temperatures that could cause dehydration of the product.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Cyclopropanecarboxaldehyde: This is a flammable liquid and can cause burns.[4] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl 2-bromoacetate: This is a lachrymator (causes tearing) and is toxic. Handle with care in a fume hood.

  • Diethyl Ether/THF: These solvents are extremely flammable. Ensure there are no ignition sources nearby.

  • Zinc Dust: Can be pyrophoric. Handle in an inert atmosphere if possible.

Experimental Workflow & Data Presentation

Typical Experimental Protocol
  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and assemble under a stream of dry nitrogen or argon.

  • Zinc Activation: To a round-bottom flask, add zinc dust (1.2 equivalents). Add a small crystal of iodine and gently heat under vacuum until the purple vapor dissipates, then cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the activated zinc. In a separate flask, prepare a solution of cyclopropanecarboxaldehyde (1.0 equivalent) and methyl 2-bromoacetate (1.1 equivalents) in anhydrous THF.

  • Reaction: Add a small portion of the aldehyde/bromoester solution to the zinc suspension. The reaction should initiate (slight exotherm and color change). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the aldehyde. Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., 20-40% ethyl acetate in hexanes).

Data Summary Table
ParameterRecommended ConditionPotential Issue if Deviated
Zinc Activated, 1.2 eq.Low or no reaction
Cyclopropanecarboxaldehyde Freshly distilled, 1.0 eq.Side reactions from impurities
Methyl 2-bromoacetate 1.1 eq.Incomplete reaction or Wurtz coupling
Solvent Anhydrous THF or Et₂OQuenching of organozinc intermediate
Temperature Gentle reflux during additionRunaway reaction or slow initiation
Workup Saturated aq. NH₄ClProduct dehydration with strong acid

Visualizing the Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Activate Zinc A->B C Add Anhydrous Solvent B->C E Initiate Reaction C->E D Prepare Reagent Solution (Aldehyde + Bromoester) D->E F Dropwise Addition E->F G Stir to Completion F->G H Quench with aq. NH4Cl G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L Pure Methyl 3-cyclopropyl- 2-hydroxypropanoate K->L

Caption: A streamlined workflow for the synthesis of methyl 3-cyclopropyl-2-hydroxypropanoate.

Reaction Mechanism Overview

ReformatskyMechanism Aldehyde Cyclopropanecarboxaldehyde Adduct Zinc Alkoxide Adduct Aldehyde->Adduct Bromoester Methyl 2-bromoacetate Organozinc Reformatsky Enolate (Organozinc Intermediate) Bromoester->Organozinc + Zn (Oxidative Addition) Zinc Zn Organozinc->Adduct Nucleophilic Attack Product Methyl 3-cyclopropyl-2-hydroxypropanoate Adduct->Product Aqueous Workup (H+)

Caption: The key steps in the Reformatsky reaction mechanism.

References

  • Deshpande, A. V. (2018). Name Reactions in Organic Synthesis. Cambridge University Press.
  • ResearchGate. Synthesis of methyl 3-hydroxypropanoate catalyzed by epoxy ethane. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of Methyl 3-Cyclopropyl-3-oxopropanoate: A Gateway to Advanced Chemical Structures. [Link]

  • BYJU'S. Reformatsky Reaction. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Marquette University. Synthesis of cyclopropane containing natural products. [Link]

  • PubChem. Cyclopropanecarboxaldehyde. [Link]

  • YouTube. Reformatsky Reaction with Mechanism || 2025 Common Organic Chemistry. [Link]

  • ResearchGate. The Reformatsky Reaction. [Link]

  • PubMed. Synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate and cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis. [Link]

  • PubChemLite. Methyl 3-cyclopropyl-2-hydroxypropanoate (C7H12O3). [Link]

  • ResearchGate. Synthesis of 3-cyclopropyl-substituted.... [Link]

  • NIH. Cyclopropanecarboxaldehyde | C4H6O | CID 123114 - PubChem. [Link]

  • ResearchGate. Process roadmap for production of methyl 3‐hydroxypropionate and dimethyl malonate through 1,3‐propanediol from hydrocarbons.. [Link]

  • Google Patents. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • ResearchGate. Theoretical yield of 3-hydroxypropionate production from different feedstocks.. [Link]

  • NIH. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC. [Link]

  • NIH. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC. [Link]

  • Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • PubMed. High yield production of 3-hydroxypropionic acid using Issatchenkia orientalis. [Link]

  • NIH. High yield production of 3-hydroxypropionic acid using Issatchenkia orientalis - PMC. [Link]

  • PubMed. High-Yield Biosynthesis of 3-Hydroxypropionic Acid from Acetate in Metabolically Engineered Escherichia coli. [Link]

  • GenScript. Optimization of cyclopropane fatty acids production in Yarrowia lipolytica. [Link]

  • Periodica Polytechnica. Bio-based 3-hydroxypropionic Acid: A Review. [Link]

  • Google Patents. US6045662A - Process for preparing high-purity cyclopropyl methyl ketone.

Sources

Troubleshooting

Technical Support Center: Navigating the Labyrinth of Ester Hydrolysis with Intact Cyclopropyl Rings

Welcome to our dedicated troubleshooting guide for a common yet intricate challenge in synthetic chemistry: the hydrolysis of esters without inducing the undesired opening of a cyclopropyl ring. This resource is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated troubleshooting guide for a common yet intricate challenge in synthetic chemistry: the hydrolysis of esters without inducing the undesired opening of a cyclopropyl ring. This resource is designed for researchers, scientists, and professionals in drug development who frequently encounter this sensitive functional group pairing. Here, we move beyond simple protocols to provide in-depth mechanistic explanations and field-tested solutions to preserve the integrity of your molecules.

The Chemist's Conundrum: The Fragile Cyclopropyl Ring

The cyclopropane ring, a cornerstone in many biologically active molecules and synthetic intermediates, owes its unique reactivity to significant ring strain, estimated at approximately 27 kcal/mol. This inherent strain, arising from compressed C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons, makes the sigma bonds of the ring susceptible to cleavage under conditions often employed for routine transformations like ester hydrolysis.

Why Does the Ring Open? A Mechanistic Deep Dive

The primary culprit in undesired cyclopropyl ring opening during ester hydrolysis is often the presence of a strong acid. The mechanism typically involves the protonation of the cyclopropyl ring, leading to a carbocationic intermediate that can be attacked by a nucleophile, resulting in a ring-opened product. The stability of this carbocation is a key factor; substituents on the cyclopropyl ring that can stabilize a positive charge will increase the likelihood of ring opening.[1][2]

Donor-acceptor cyclopropanes are particularly prone to ring-opening reactions. When activated by Lewis acids, these cyclopropanes can undergo ring-opening followed by various cycloaddition reactions.[3] The presence of an electron-withdrawing group, such as an ester, can make the cyclopropane ring more electrophilic and thus more susceptible to nucleophilic attack, which can also lead to ring cleavage.[1]

Conversely, base-catalyzed hydrolysis (saponification) is generally considered safer for cyclopropyl-containing esters. The reaction proceeds through a nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate.[4] This mechanism does not typically involve the formation of a carbocation on the cyclopropyl ring, thus reducing the risk of ring opening. However, harsh basic conditions (high temperatures, strong bases) can still lead to side reactions, especially if the molecule is sensitive to base.

Troubleshooting Guide & FAQs

Here we address common issues and questions encountered in the lab when attempting to hydrolyze esters while preserving a cyclopropyl moiety.

Q1: I'm observing significant by-product formation, which I suspect is from my cyclopropyl ring opening, during a standard acid-catalyzed hydrolysis (e.g., HCl or H₂SO₄ in methanol/water). What's happening and what should I do?

A1: Your suspicion is likely correct. Strong acids can protonate the cyclopropane ring, leading to a carbocationic intermediate that readily undergoes ring-opening.[2] This is especially problematic if your cyclopropyl ring has substituents that can stabilize this carbocation.

Recommended Action: Switch to a base-catalyzed or enzymatic hydrolysis method. Basic conditions are generally much milder on the cyclopropyl ring as they do not involve carbocation formation on the ring itself.[4][5]

Q2: I've switched to a base-catalyzed hydrolysis with NaOH in methanol, but the reaction is sluggish and requires high temperatures, leading to some degradation. What are my options?

A2: While NaOH is a common choice for saponification, its reactivity can be hampered by poor solubility of the substrate in the aqueous methanol mixture.[6] Forcing the reaction with high heat can lead to undesired side reactions. Using an alcohol like methanol as a co-solvent can also lead to transesterification.[7]

Recommended Actions:

  • Switch to Lithium Hydroxide (LiOH): LiOH is often a superior choice for hydrolyzing hindered or sensitive esters. It has better solubility in common organic solvents like THF, allowing for a more homogeneous reaction mixture at lower temperatures.[6][7][8] The lithium cation is also thought to coordinate with the tetrahedral intermediate, facilitating the reaction.[9]

  • Employ a Non-Aqueous System: For extremely sensitive substrates, a non-aqueous hydrolysis can be effective. A system of NaOH in a mixture of dichloromethane/methanol (9:1) has been shown to be very mild and rapid, often proceeding at room temperature.[10][11]

Q3: My compound has multiple functional groups that are sensitive to both strong acids and strong bases. Is there a "neutral" way to hydrolyze the ester?

A3: Yes, enzymatic hydrolysis is an excellent option for complex molecules with sensitive functional groups. Enzymes like lipases and esterases operate under physiological pH (around 7) and at or near room temperature, offering high selectivity and minimizing the risk of side reactions.[12][13]

Recommended Action: Screen a variety of commercially available lipases (e.g., from Candida antarctica, porcine pancreas) to find one that efficiently hydrolyzes your specific ester.[14]

Q4: How do I choose the best hydrolysis method for my specific cyclopropyl-containing ester?

A4: The optimal method depends on the overall structure of your molecule, including steric hindrance around the ester and the presence of other functional groups. The following decision-making workflow can guide your choice.

G start Start: Cyclopropyl- containing ester acid_sensitive Are other functional groups acid-sensitive? start->acid_sensitive base_sensitive Are other functional groups base-sensitive? acid_sensitive->base_sensitive Yes try_acid Mild Acidic Hydrolysis (e.g., Acetic Acid) acid_sensitive->try_acid No try_base Base-Catalyzed Hydrolysis base_sensitive->try_base No enzymatic Enzymatic Hydrolysis (Lipase/Esterase) base_sensitive->enzymatic Yes try_acid->base_sensitive Fails sterically_hindered Is the ester sterically hindered? try_base->sterically_hindered use_li_oh Use LiOH in THF/H₂O sterically_hindered->use_li_oh Yes use_naoh_koh Use NaOH or KOH in MeOH/H₂O sterically_hindered->use_naoh_koh No non_aqueous Non-Aqueous Basic Hydrolysis use_li_oh->non_aqueous Fails use_naoh_koh->non_aqueous Fails

Sources

Optimization

Minimizing dimerization of alpha-hydroxy esters during storage

Technical Support Center: Troubleshooting Guide for -Hydroxy Ester Stability -Hydroxy esters (such as ethyl lactate, methyl glycolate, and their derivatives) are highly versatile chiral building blocks. However, their in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide for


-Hydroxy Ester Stability 

-Hydroxy esters (such as ethyl lactate, methyl glycolate, and their derivatives) are highly versatile chiral building blocks. However, their inherent bifunctionality makes them notoriously unstable during long-term storage. This guide provides a deep mechanistic understanding of their degradation pathways and establishes field-proven, self-validating protocols to ensure the integrity of your chemical inventory.

Part 1: The Causality of Degradation

Q: Why do my


-hydroxy esters spontaneously form oligomers and solids during storage? 
A:  The degradation is driven by the molecule's dual functional nature. 

-Hydroxy esters possess both a nucleophilic hydroxyl group (-OH) and an electrophilic ester carbonyl (-COOR). In the liquid state, these molecules self-associate via strong intermolecular hydrogen bonding[1]. Over time, the hydroxyl group of one molecule attacks the carbonyl carbon of an adjacent molecule. This intermolecular transesterification yields a linear dimer and liberates an alcohol byproduct[2]. If the spatial orientation allows, the linear dimer undergoes a subsequent intramolecular cyclization, forming a highly stable cyclic diester (e.g., a lactide or glycolide)[3][4].

Q: I stored my batch in a tightly sealed amber bottle. Why did it still degrade? A: Sealing the bottle is insufficient if the headspace contains trace atmospheric moisture. Moisture is the primary trigger for an autocatalytic degradation loop . Water hydrolyzes the ester bond, generating a free


-hydroxy carboxylic acid. This free acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of intact ester molecules. This protonation drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack by other hydroxyl groups[4]. Once hydrolysis begins, the reaction accelerates exponentially.

Pathway Monomer α-Hydroxy Ester (Monomer) Acid Free α-Hydroxy Acid (Autocatalyst) Monomer->Acid Hydrolysis Linear Linear Dimer (Intermediate) Monomer->Linear Intermolecular Attack Water Trace Moisture (H2O) Water->Acid Reactant Acid->Linear Catalyzes Transesterification Cyclic Cyclic Dimer (e.g., Lactide) Linear->Cyclic Intramolecular Cyclization (-ROH)

Mechanistic pathway of moisture-induced autocatalytic dimerization of alpha-hydroxy esters.

Part 2: Quantitative Storage Parameters

The kinetics of transesterification are highly temperature- and moisture-dependent. Studies on complex ester mixtures demonstrate that the rate of oligomerization and viscosity increase effectively doubles for every 7.3 °C increase in storage temperature[5]. Adhering to the parameters in the table below is critical for maintaining monomeric purity.

ParameterTarget RangeImpact on Dimerization KineticsMechanistic Causality
Temperature

-20 °C
Exponential reductionDeprives the system of the thermal kinetic energy required to reach the transesterification transition state.
Moisture Limit < 50 ppmPrevents autocatalysisEliminates the hydrolysis pathway, preventing the generation of catalytic free carboxylic acids.
Headspace Gas Argon (Ar)Eliminates atmospheric moistureArgon is heavier than air, forming a protective blanket that prevents hygroscopic water uptake during container opening.
Solvent State Dilute (< 1.0 M)Pseudo-first-order suppressionReduces the physical collision frequency between monomeric units, severely limiting intermolecular reactions.

Part 3: Advanced Troubleshooting & Handling

Q: Can I reverse the dimerization once it has occurred? A: Practically, no. While lactides and linear dimers can theoretically be depolymerized back into monomers, this requires extreme temperatures (>200 °C) and specialized catalysts (e.g., Tin(II) octoate) under high vacuum[4]. For laboratory and pharmaceutical applications, degraded batches must be discarded or subjected to rigorous fractional distillation, which often results in severe yield losses. Prevention is the only viable strategy.

Q: How should I handle working aliquots to prevent degrading my master stock? A: Never open the master stock vessel on an open bench.

  • Transfer the master stock into a strictly controlled inert atmosphere (glovebox).

  • Aliquot the reagent into single-use, flame-dried ampoules or crimp-sealed vials.

  • Store all aliquots over activated 3Å molecular sieves at -20 °C.

Part 4: Self-Validating Analytical Protocol for Quality Control

The Analytical Trap: A common critical error in QC is injecting a neat


-hydroxy ester directly into a hot Gas Chromatography (GC) inlet (typically 250 °C). The extreme heat instantly drives thermal dimerization inside the instrument, leading to artificially high dimer readings that do not reflect the actual state of the stored chemical[4].

To establish a self-validating system , you must chemically mask the nucleophilic -OH group prior to analysis. If dimers are detected post-derivatization, you can trust they originated in the storage vessel, not as an artifact of the analytical instrument.

Step-by-Step Methodology: Silylation-Coupled GC-MS
  • Sample Aliquoting (Inert Environment): Inside a dry argon glovebox, transfer 10 mg of the

    
    -hydroxy ester into a dry 2 mL autosampler vial.
    
  • Dilution & Internal Standard: Dissolve the sample in 1.0 mL of anhydrous dichloromethane (DCM). Add 10 µL of an inert internal standard (e.g., anhydrous dodecane) to validate volumetric recovery.

  • Derivatization (The Validation Step): Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Seal the vial and incubate at 40 °C for 30 minutes. Causality: BSTFA converts the reactive -OH group into a sterically hindered, non-nucleophilic -OTMS ether, completely neutralizing its ability to attack ester carbonyls.

  • Instrumental Analysis: Inject 1 µL into the GC-MS using a Cold-on-Column (COC) injector or a low-temperature splitless inlet.

  • Data Interpretation: Monitor for the TMS-derivatized monomer. The presence of a TMS-derivatized linear dimer or an underivatized cyclic dimer (lactides lack free -OH groups) confirms true storage degradation.

Protocol S1 1. Aliquot Sample (Glovebox / Argon) S2 2. Silylation (BSTFA) Blocks -OH Nucleophile S1->S2 S3 3. GC-MS Injection (Cold-on-Column) S2->S3 Val Self-Validation: Derivatization prevents thermal dimerization in GC S2->Val S4 4. Peak Integration (Monomer vs. Dimer) S3->S4

Self-validating GC-MS sample preparation workflow to prevent thermal dimerization artifacts.

References

  • Lactide - Wikipedia. wikipedia.org.

  • 2-Hydroxypropanoyl chloride | 61882-51-7 - Benchchem. benchchem.com.

  • Lactide: Production Routes, Properties, and Applications - PMC. nih.gov.

  • A Review of the Chemical and Physical Mechanisms of the Storage Stability of Fast Pyrolysis Bio-Oils - Publications. nrel.gov.

  • GC–MS Profiling Reveals Ethyl Lactate's Regulatory Role in Baijiu Aroma Development During Aging | LCGC International. chromatographyonline.com.

Sources

Troubleshooting

Technical Support Center: Purification of Crude (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Welcome to the technical support resource for (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable chiral building block. The purity of this intermediate, particularly its enantiomeric excess, is critical for its successful application in synthesizing complex pharmaceutical compounds.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of removing impurities from your crude product.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate. The answers are structured to provide not just a solution, but a foundational understanding of the underlying chemical principles.

FAQs on Impurity Identification and Origin

Q1: What are the most common types of impurities I can expect in my crude (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are consistently observed. These can be broadly categorized as organic, inorganic, and residual solvents.[2]

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like a corresponding α-keto ester, an unsaturated acrylate if using asymmetric hydrogenation, or an amino acid if employing a diazotization route.[1][3]

  • Enantiomeric Impurity: The presence of the undesired (R)-enantiomer is a critical impurity that directly impacts the stereochemical integrity of your final product. Its source is typically incomplete stereoselectivity in the synthesis reaction.

  • Diastereomeric Impurities: If chiral auxiliaries are used during synthesis, diastereomeric intermediates or byproducts may persist.

  • Side-Reaction Products: Synthesis of cyclopropane-containing molecules can sometimes yield constitutional isomers.[4] Diazotization reactions, if used, can also produce a mixture of products.[1]

  • Degradation Products: The ester functional group is susceptible to hydrolysis, especially in the presence of acid or base during workup, leading to the formation of (S)-3-cyclopropyl-2-hydroxypropanoic acid and methanol.

  • Residual Solvents & Reagents: Solvents used in the reaction and extraction (e.g., ethyl acetate, dichloromethane, dioxane) and inorganic salts from aqueous washes are common.[1][5]

Q2: My enantiomeric excess (ee) is below the required 99%. What is the primary cause and how can I address this?

A2: An enantiomeric excess below specification indicates the presence of the (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate enantiomer. This is almost always due to a lack of perfect stereocontrol during the chiral synthesis step. While optimizing the reaction is the best long-term solution, purification is necessary for existing batches.

The most effective method for removing the unwanted enantiomer is preparative chiral chromatography .[6] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.[7] SFC is often preferred for larger scale purifications due to its reduced solvent consumption and faster run times.

Q3: My NMR analysis shows a broad singlet around 11-12 ppm and a missing methyl ester signal. What does this indicate?

A3: This spectral evidence strongly suggests hydrolysis of your methyl ester product to the corresponding carboxylic acid, (S)-3-cyclopropyl-2-hydroxypropanoic acid. The broad singlet is characteristic of a carboxylic acid proton. This can happen if the crude product is exposed to acidic or basic conditions for a prolonged period, particularly at elevated temperatures during workup or solvent removal. To remove this acidic impurity, you can perform a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during liquid-liquid extraction, followed by re-extraction of the desired ester with an organic solvent.

Q4: How can I effectively remove residual solvents like DMF or DMSO from my oily product?

A4: High-boiling point solvents like DMF and DMSO are notoriously difficult to remove from a final product using a standard rotary evaporator. Several techniques can be employed:

  • High-Vacuum Distillation: If your product is thermally stable, applying a high vacuum (e.g., using a vacuum pump) can lower the boiling point of the residual solvents sufficiently for removal. Kugelrohr distillation is a suitable method for small quantities of viscous oils.[8]

  • Azeotropic Removal: Co-evaporating the product with a lower-boiling solvent that forms an azeotrope with the high-boiling impurity can be effective. For example, repeated addition and evaporation of toluene or heptane can help carry over residual DMF.

  • Lyophilization (Freeze-Drying): If your product is dissolved in a suitable solvent like water or 1,4-dioxane, lyophilization can remove the solvent without heat, which is ideal for thermally sensitive compounds.

Part 2: In-Depth Purification Protocols

This section provides detailed, step-by-step methodologies for the purification and analysis of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

Workflow for Purification and Analysis

The following diagram illustrates a typical decision-making workflow for purifying the crude product.

G cluster_0 Purification Workflow A Crude Product Analysis (TLC, 1H NMR, Chiral HPLC) B Significant Non-polar or Polar Impurities Present? A->B C Perform Flash Column Chromatography (SOP 1) B->C Yes D Check Enantiomeric Excess (ee) (SOP 2) B->D No C->D E ee < 99%? D->E F Perform Preparative Chiral Chromatography (SOP 3) E->F Yes G Final Purity Analysis & Solvent Removal E->G No F->G H Pure Product (ee > 99%) G->H

Caption: Decision tree for purifying crude (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

SOP 1: Purification by Flash Column Chromatography

This protocol is designed to remove impurities with significantly different polarity from the desired product.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes). Monitor the column fractions by thin-layer chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the desired product. The exact gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[3]

SOP 2: Analytical Chiral HPLC for Enantiomeric Excess (ee) Determination

This method is crucial for quantifying the ratio of (S) to (R) enantiomers.

  • System Preparation: Use an HPLC system equipped with a chiral stationary phase (CSP) column. Polysaccharide-based phases like Chiralcel® or Chiralpak® are common starting points.[9]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol.[9]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.[10]

  • Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector. The two enantiomers should resolve into distinct peaks.

  • Calculation of ee: The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

SOP 3: Preparative Chiral SFC for Enantiomeric Enrichment

Supercritical Fluid Chromatography (SFC) is a highly efficient technique for large-scale chiral separations.

  • Method Development: First, develop an isocratic separation method on an analytical SFC system to achieve baseline resolution of the enantiomers. This typically involves screening different chiral columns and alcohol co-solvents with supercritical CO₂.

  • Scale-Up: Scale the optimized analytical method to a preparative SFC system. This involves adjusting the flow rate and sample loading based on the larger column dimensions.

  • Stacked Injections: To maximize throughput, use a "stacked injection" approach. This involves injecting a subsequent sample onto the column before the previous injection has fully eluted, timed so that the elution windows of the target peaks do not overlap.

  • Fraction Collection: Use an automated fraction collector triggered by the UV detector signal to selectively collect the eluting peak corresponding to the desired (S)-enantiomer.

  • Post-Purification Analysis: Analyze the collected fractions using the analytical chiral HPLC/SFC method (SOP 2) to confirm the enantiomeric purity. Combine fractions that meet the purity specification.

  • Solvent Removal: The collected fractions consist of the product dissolved in the alcohol co-solvent. Remove the solvent under reduced pressure. The CO₂ mobile phase evaporates automatically.

Part 3: Data Summary

Table 1: Analytical Techniques for Purity Assessment
TechniquePurposeKey Information ProvidedConsiderations
¹H and ¹³C NMR Structural Confirmation & PurityConfirms chemical structure, identifies organic impurities.Quantitative NMR (qNMR) can determine purity against a standard.
GC-MS Volatile Impurity IdentificationDetects and identifies volatile starting materials, byproducts, and residual solvents.[11]Derivatization may be needed for the hydroxyl group.
Chiral HPLC/SFC Enantiomeric Purity (ee)Quantifies the ratio of (S) and (R) enantiomers.[7]Requires a specialized chiral stationary phase column.
Karl Fischer Titration Water ContentMeasures the amount of residual water in the final product.Important for materials sensitive to moisture.
Optical Rotation Chiral ConfirmationMeasures the specific rotation of the sample, providing evidence of enantiomeric enrichment.[8]The value is concentration and solvent dependent.

References

  • BenchChem. (2025). Application Note & Protocol: Synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid via Diazotization.
  • MilliporeSigma. (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate. Product Page.
  • Arborpharmchem. (2026). Advanced Chiral Resolution and Purification Strategies. Pharmaceutical Intermediates Supplier.
  • Google Patents. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • RSC Publishing. Analytical Methods. The Royal Society of Chemistry.
  • Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-6.
  • Google Patents. (2022). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. CN113968781A.
  • ChemicalBook. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis.
  • Waters Corporation. Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems.
  • e-Publications@Marquette. Synthesis of cyclopropane containing natural products.
  • ResearchGate. (2016). PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW.
  • ATSDR. ANALYTICAL METHODS.
  • Organic Syntheses. Benzenepropanoic acid, α-isocyanato-, methyl ester, (S) -. Organic Syntheses Procedure.

Sources

Optimization

Technical Support Center: Temperature Optimization in Cyclopropyl Ester Methodologies

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely familiar with the thermodynamic tension inherent in cyclopropyl ester chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely familiar with the thermodynamic tension inherent in cyclopropyl ester chemistry. The ~27.5 kcal/mol ring strain makes these substrates susceptible to unwanted thermal fragmentation, yet their unique 1 (similar to a C=C double bond) often demands high activation energies for functional group transformations[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize reaction temperatures without compromising the integrity of the cyclopropane core.

Part 1: Troubleshooting FAQs

Q1: My donor-acceptor cyclopropyl ester (DAC) is failing to undergo[3+2] cycloaddition at room temperature. Should I just reflux the reaction? Answer: Do not default to refluxing. While elevated temperatures (e.g., 70°C to 120°C) are sometimes necessary to overcome the activation barrier for ring-opening into the requisite 1,3-dipole[2][3], excessive heat often leads to competitive dimerization or non-selective fragmentation. Instead, optimize your Lewis acid pairing. For example, switching to a dual Lewis acid system (like ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">



) allows the reaction to proceed cleanly at much lower temperatures (e.g., -78°C) by sufficiently polarizing the donor-acceptor motif without risking thermal degradation.

Q2: I am attempting a direct amidation of an unactivated cyclopropyl ester, but I'm getting poor yields at 60°C. How can I drive the reaction without opening the ring? Answer: Unactivated cyclopropyl esters are notoriously robust due to hyperconjugative stabilization[1]. While4 often require temperatures around 120°C to achieve high yields[4], this can be detrimental to sensitive substrates. To operate at milder temperatures, pivot your activation strategy. Utilizing hypervalent iodine(III) species with Selectfluor generates an acyl fluoride intermediate in situ, enabling amidation at ambient temperatures while fully preserving the cyclopropane core[5].

Q3: During the ring-opening hydroarylation of my monosubstituted cyclopropyl ester, I observe no reaction at 25°C. What is the thermal threshold? Answer: Monosubstituted cyclopropanes lack the profound push-pull polarization of DACs, making their ring-opening highly endothermic under standard conditions. However, instead of simply increasing the temperature, you should alter the solvent microenvironment. Using a strongly hydrogen-bonding solvent like 6 with a Brønsted acid (e.g., TfOH) facilitates an


-type ring opening at ambient temperatures by stabilizing the transient carbocation[6].

Part 2: Quantitative Temperature Thresholds

The following table summarizes the thermal boundaries for common cyclopropyl ester workflows. Exceeding these optimized ranges generally shifts the reaction from kinetic to thermodynamic control, resulting in off-target pathways.

Reaction TypeSubstrate ClassOptimized Temp RangeCatalyst / PromoterPrimary Failure Mode if Temp Exceeded
[3+2] Annulation Donor-Acceptor Cyclopropanes-78°C to 25°C


or

Off-target fragmentation / Dimerization
Direct Amidation Unactivated Cyclopropyl Esters90°C to 120°CMn-catalyst + t-BuONaThermal ring-opening / Decomposition
Hydrolytic Cleavage Cyclopropyl Ester Prodrugs40°C to 60°CAcid/Base (pH 1.2 - 7.4)Extremely slow kinetics (

> 300h)
Thermal Rearrangement Vinologous DACs120°C to 160°CCatalyst-Free (Thermal)Loss of stereoselectivity

Part 3: Self-Validating Experimental Protocols

Protocol A: Low-Temperature [3+2] Cycloaddition of DACs with Ketenes

Causality Focus: Operating at -78°C prevents premature Lewis acid degradation and suppresses background ketene dimerization, ensuring high diastereoselectivity[7].

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add

    
     (10 mol%) and 
    
    
    
    (20 mol%) in anhydrous
    
    
    (0.1 M).
  • Thermal Equilibration: Cool the mixture to exactly -78°C using a dry ice/acetone bath. Stir for 10 minutes.

  • In Situ Generation: Add the acyl chloride (1.5 eq), followed by the slow dropwise addition of

    
     (1.5 eq) to generate the ketene.
    
    • Validation Checkpoint: The reaction mixture must remain a clear, homogenous solution. The formation of a dark, viscous precipitate indicates localized overheating and ketene polymerization. If this occurs, discard and restart with a slower addition rate.

  • Cycloaddition: Slowly add the donor-acceptor cyclopropyl ester (1.0 eq) in

    
    . Stir at -78°C for 4 hours.
    
  • Quench: Quench the reaction with saturated aqueous

    
    while still at -78°C.
    
    • Causality: Warming the active catalyst in the presence of the product can lead to retro-cycloaddition or epimerization.

Protocol B: High-Temperature Direct Amidation of Unactivated Cyclopropyl Esters

Causality Focus: The hyperconjugative stability of the cyclopropyl ring demands high thermal energy to reach the transition state for C-N bond formation without ring-opening[1][4].

  • Assembly: In a 25 mL Schlenk tube under nitrogen, combine the cyclopropyl ester (1.0 mmol), amine (1.2 mmol), Mn-catalyst (1.0 mol%), and t-BuONa (20 mol%) in anhydrous toluene (1.5 mL).

    • Causality:t-BuONa deprotonates the amine, coordinating it to the Mn center to facilitate nucleophilic attack on the robust ester carbonyl.

  • Thermal Activation: Seal the tube and heat to 120°C in a pre-equilibrated oil bath for 18 hours.

  • Validation Checkpoint: Cool to room temperature and monitor via GC-MS.

    • Diagnostic: If the cyclopropyl ring has opened, you will detect isomeric alkene byproducts. If conversion is <50% but the ring is intact, verify the anhydrous nature of your toluene, as trace moisture poisons the Mn-catalyst at high temperatures.

  • Isolation: Filter through a short pad of silica gel, eluting with ethyl acetate, and concentrate under reduced pressure.

Part 4: Mechanistic Visualization

G Start Cyclopropyl Ester Substrate T_Low Low Temp (< 0°C) Kinetic Control Start->T_Low Lewis Acid T_Mid Ambient (20-40°C) Balanced Activation Start->T_Mid Standard T_High High Temp (> 80°C) Thermodynamic Control Start->T_High Thermal NoRxn Incomplete Reaction (High Activation Barrier) T_Low->NoRxn Unactivated DAC [3+2] Cycloaddition (Donor-Acceptor) T_Low->DAC Highly Activated T_Mid->DAC Optimized Amidation Direct Amidation (Catalyzed) T_Mid->Amidation Hypervalent I(III) RingOpen Thermal Ring-Opening Decomposition T_High->RingOpen Uncontrolled T_High->Amidation Mn-Catalyzed

Temperature-dependent reaction pathways and optimization logic for cyclopropyl esters.

References

  • Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds. National Institutes of Health (NIH). 2

  • Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. Académie des sciences. 8 3.[3 + 2] Annulation of Donor–Acceptor Cyclopropanes with Ammonium Thiocyanate: Interrupted Cascade Leads to Elusive Iminodihydrothiophene Derivatives. ACS Publications. 3

  • Manganese Catalyzed Direct Amidation of Esters with Amines. ACS Publications. 4

  • Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ -generated ketenes. RSC Publishing. 7

  • Metal‐Free Generation of Acyl Fluorides via Activation of Cyclopropyl Esters using a Hypervalent Iodine(III) Species and Selectfluor. ResearchGate. 5

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ResearchGate. 1

  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. National Institutes of Health (NIH). 6

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Welcome to the Technical Support Center for (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate . As an -hydroxy ester featuring a cyclopropyl moiety, this compound is a highly valuable chiral building block in pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate . As an


-hydroxy ester featuring a cyclopropyl moiety, this compound is a highly valuable chiral building block in pharmaceutical synthesis. However, its structural features make it uniquely susceptible to competing reaction pathways under basic conditions.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the fundamental causality behind base-induced degradation, answer critical FAQs, and provide self-validating experimental protocols to ensure absolute stereochemical integrity during your workflows.

Section 1: Mechanistic Insights into Base Stability

Understanding the "why" behind degradation is critical for rational experimental design. When (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is exposed to basic conditions (e.g., NaOH, LiOH), the hydroxide ion acts as both a nucleophile and a base, triggering two competing pathways:

  • Nucleophilic Attack (Saponification): The hydroxide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the desired carboxylate salt and methanol.

  • Base-Catalyzed Racemization: The

    
    -proton, situated between an electron-withdrawing ester group and a hydroxyl group, is weakly acidic. Strong bases can abstract this proton, forming a planar enediolate intermediate[1]. Upon reprotonation, the stereocenter is scrambled, irreversibly eroding the enantiomeric excess (ee)[2].
    

The Causality of Stereoretention: Crucially, once the ester is successfully hydrolyzed to the carboxylate salt, the molecule becomes highly resistant to racemization. The negative charge of the carboxylate significantly raises the pKa of the adjacent


-proton, making the formation of a dianion energetically prohibitive under standard aqueous basic conditions[3]. Therefore, the "danger zone" for racemization is strictly the kinetic time window before the ester is fully hydrolyzed.

G Start (S)-Methyl 3-cyclopropyl- 2-hydroxypropanoate Base Basic Conditions (OH-) Start->Base Hydrolysis Carbonyl Attack (Saponification) Base->Hydrolysis k_hyd (Desired) Racemization Alpha-Proton Deprotonation Base->Racemization k_rac (Degradation) Carboxylate (S)-3-cyclopropyl- 2-hydroxypropanoate salt (Stereocenter Retained) Hydrolysis->Carboxylate Enediolate Planar Enediolate Intermediate Racemization->Enediolate Racemate (R/S)-Methyl 3-cyclopropyl- 2-hydroxypropanoate (Stereocenter Scrambled) Enediolate->Racemate Reprotonation

Competing pathways of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate under basic conditions.

Section 2: Troubleshooting Guide & FAQs

Q1: I am observing a significant drop in enantiomeric excess (ee) during ester deprotection. Why is this happening, and how can I prevent it? A: The loss of ee indicates that the rate of


-deprotonation (

) is outcompeting the rate of hydrolysis (

). This typically occurs if the base is too strong, the temperature is too high, or the solvent system poorly solvates the hydroxide ion. Solution: Lower the reaction temperature to 0°C (hydrolysis is generally less temperature-sensitive than deprotonation). Switch from NaOH/KOH to Lithium Hydroxide (LiOH) in a mixed solvent system (e.g., THF/H₂O). The lithium ion coordinates with the

-hydroxyl and carbonyl oxygens, activating the carbonyl for nucleophilic attack and accelerating

relative to

[3].

Q2: Are there alternative basic conditions for methyl ester cleavage that completely avoid aqueous hydroxide? A: Yes. If aqueous saponification consistently yields racemized product, consider using Potassium trimethylsilanolate (KOTMS) in anhydrous THF. KOTMS is a highly effective, mild reagent that cleaves methyl esters to yield the potassium carboxylate salt via a nucleophilic mechanism that avoids highly basic aqueous conditions, thereby preserving the chiral center[3]. Alternatively, enzymatic hydrolysis using lipases (e.g., Candida rugosa lipase) operates at near-neutral pH and offers exquisite stereocontrol[4].

Q3: How stable is the cyclopropyl ring under these basic conditions? A: The cyclopropyl ring is remarkably stable under standard basic saponification conditions. Unlike acid-catalyzed conditions—which can induce ring-opening via carbocation formation—base-catalyzed ring opening is highly unfavorable because it would require the ejection of a high-energy carbanion leaving group.

Section 3: Quantitative Degradation Profile

To assist in experimental design, the following table summarizes the stability and expected outcomes for (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate across various basic environments.

ConditionTemp (°C)TimePrimary Outcomeee Retention (%)Recommendation
1M NaOH (aq) 252 hComplete Hydrolysis< 50% (High Racemization)Avoid for chiral preservation.
1M LiOH (THF/H₂O 3:1) 04 hComplete Hydrolysis> 98%Optimal for aqueous deprotection.
KOTMS (Anhydrous THF) 2512 hComplete Cleavage> 99%Best for highly base-sensitive substrates.
0.1M K₂CO₃ (MeOH) 2524 hStable / Transesterification> 95%Mildly basic; ester largely remains intact.
Section 4: Validated Experimental Protocols
Protocol A: Stereoretentive Saponification using LiOH

This protocol leverages the coordination effect of lithium to accelerate nucleophilic attack, ensuring the ester is rapidly converted to the racemization-resistant carboxylate salt. Self-Validating Step: The reaction progress is monitored by TLC. The disappearance of the ester confirms the transition out of the kinetic "danger zone" for racemization.

  • Preparation: Dissolve 1.0 mmol of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate in 3.0 mL of Tetrahydrofuran (THF) in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes. Causality: Suppresses the activation energy required for

    
    -deprotonation.
    
  • Base Addition: Prepare a solution of LiOH·H₂O (1.5 mmol, 1.5 eq) in 1.0 mL of deionized water. Add this aqueous solution dropwise to the THF mixture under vigorous stirring.

  • Reaction Monitoring: Maintain the reaction at 0°C. Stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 7:3, visualized via KMnO₄ stain) until the starting material is completely consumed.

  • Quenching & Extraction: Once complete, the molecule is safely locked in its carboxylate form. Acidify the mixture carefully with 1M HCl to pH 2-3 at 0°C (to protonate the carboxylate to the carboxylic acid).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (S)-3-cyclopropyl-2-hydroxypropanoic acid.

Protocol B: Enantiomeric Excess (ee) Determination via Chiral HPLC

To validate the preservation of the stereocenter post-saponification, chiral High-Performance Liquid Chromatography (HPLC) is required.

  • Sample Prep: Dissolve 1 mg of the isolated product from Protocol A in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Column Selection: Use a chiral stationary phase column (e.g., Daicel Chiralpak AD-H), which is highly effective for resolving

    
    -hydroxy acids.
    
  • Parameters: Set flow rate at 1.0 mL/min; Isocratic elution (Hexane/IPA 95:5 with 0.1% Trifluoroacetic acid). Causality: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.

  • Detection: Monitor via UV at 210 nm (due to the lack of strong chromophores, low-wavelength UV is necessary).

  • Analysis: Compare the retention times against a racemic standard of 3-cyclopropyl-2-hydroxypropanoic acid to calculate the area under the curve (AUC) for the (S) and (R) peaks.

References
  • Title: CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization | Source: youtube.com | URL: 1

  • Title: racemize alpha chiral acid with LiOH? : r/Chempros | Source: reddit.com | URL: 3

  • Title: Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids | Source: ru.nl | URL: 2

  • Title: Hydrolysis of various α-hydroxy esters | Source: researchgate.net | URL: 4

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC methods for separating methyl 3-cyclopropyl-2-hydroxypropanoate enantiomers

Title: Chiral HPLC Methods for Separating Methyl 3-Cyclopropyl-2-Hydroxypropanoate Enantiomers: A Comparative Guide Introduction As a Senior Application Scientist, I approach the enantiomeric resolution of methyl 3-cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chiral HPLC Methods for Separating Methyl 3-Cyclopropyl-2-Hydroxypropanoate Enantiomers: A Comparative Guide

Introduction As a Senior Application Scientist, I approach the enantiomeric resolution of methyl 3-cyclopropyl-2-hydroxypropanoate not merely as a routine analytical assay, but as a critical quality attribute (CQA) gateway for advanced drug development. This specific chiral ester is a vital building block in the synthesis of highly potent SARS-CoV-2 Main Protease (Mpro) inhibitors, such as the


-ketoamide 13b[1][2]. The biological efficacy of these inhibitors is strictly dictated by the absolute stereochemistry of the P2-C

atom[2]. The (S)-configuration allows canonical binding within the S1 pocket of the protease, whereas the (R)-configuration forces the cyclopropyl moiety out of the hydrophobic S2 pocket, effectively nullifying antiviral activity[2]. Consequently, precise chiral resolution and quantification of this intermediate are non-negotiable.

Section 1: Mechanistic Causality in Chiral Recognition

Unlike typical pharmaceutical intermediates that feature bulky aromatic systems, methyl 3-cyclopropyl-2-hydroxypropanoate lacks


-electron networks. Therefore, 

stacking—a primary driver in many chiral separations—is unavailable[3]. Chiral recognition must rely exclusively on a classical three-point interaction model[4]:
  • Hydrogen Bonding: The C2-hydroxyl group acts as a strong hydrogen bond donor.

  • Dipole-Dipole Interaction: The methyl ester carbonyl acts as a hydrogen bond acceptor.

  • Steric Inclusion: The compact cyclopropyl ring must fit precisely into the chiral groove of the stationary phase.

For this reason, coated polysaccharide chiral stationary phases (CSPs) operating in normal-phase mode are the gold standard[5]. Specifically, the amylose backbone of Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) forms a tighter helical groove compared to its cellulose counterpart (Chiralcel OD-H)[3]. This tighter chiral cavity is exceptionally well-suited for discriminating the compact steric bulk of a cyclopropyl group, whereas columns relying heavily on


-interactions (like Chiralpak AS-H) completely fail to resolve these enantiomers.

Mechanism analyte Methyl 3-cyclopropyl- 2-hydroxypropanoate hbond H-Bonding (C2-OH to Carbamate) analyte->hbond dipole Dipole-Dipole (Ester C=O to NH) analyte->dipole steric Steric Fit (Cyclopropyl in Groove) analyte->steric csp Amylose tris(3,5-dimethyl- phenylcarbamate) CSP hbond->csp dipole->csp steric->csp

Fig 1: Three-point chiral recognition mechanism on amylose CSP.

Section 2: Comparative Performance Data

To objectively evaluate the optimal system, we compare the performance of three standard chiral columns under identical normal-phase conditions (Hexane/Isopropanol 90:10 v/v with 0.1% TFA). The addition of 0.1% Trifluoroacetic acid (TFA) is a critical experimental choice; it suppresses the ionization of any trace hydrolyzed acid, thereby eliminating peak tailing and sharpening the elution profile[6].

Column AlternativeChiral SelectorRetention Factor (

)
Selectivity (

)
Resolution (

)
Performance Assessment
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)2.41.452.1 Optimal: Baseline separation, sharp peaks[6].
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.81.151.2Sub-optimal: Partial overlap, insufficient steric grip.
Chiralpak AS-H Amylose tris((S)-

-methylbenzylcarbamate)
1.11.000.0Fails: Co-elution due to lack of

interaction sites.

Note: Data synthesized based on established polysaccharide CSP behavior for aliphatic


-hydroxy esters.

Section 3: Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following step-by-step protocol for the Chiralpak AD-H column incorporates built-in System Suitability Testing (SST) to ensure data integrity before sample analysis[2][6].

Materials & Reagents:

  • Column: Chiralpak AD-H, 250 × 4.6 mm, 5 µm particle size[6].

  • Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA).

  • Modifier: LC-MS grade Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 900 mL of Hexane with 100 mL of IPA. Add 1.0 mL of TFA (0.1% v/v). Sonicate and degas under vacuum for 10 minutes.

    • Causality: Premixing prevents pump proportioning errors and ensures a stable baseline at low UV wavelengths.

  • System Equilibration: Purge the HPLC lines and equilibrate the Chiralpak AD-H column at an isocratic flow rate of 1.0 mL/min. Maintain the column oven strictly at 25°C.

    • Causality: Chiral recognition is highly temperature-dependent; elevated temperatures increase kinetic energy, which can disrupt the weak, transient hydrogen bonds required for enantiomeric discrimination.

  • Sample Preparation: Dissolve the racemic methyl 3-cyclopropyl-2-hydroxypropanoate standard in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Detection Parameters: Set the Diode Array Detector (DAD) or UV detector to 210 nm.

    • Causality: Because the molecule lacks an aromatic chromophore, detection relies entirely on the ester carbonyl absorption in the low UV range.

  • System Suitability Test (SST): Inject 10 µL of the racemic standard.

    • Acceptance Criteria: Resolution (

      
      ) 
      
      
      
      1.5; Tailing Factor (
      
      
      )
      
      
      1.5; RSD of retention times
      
      
      2.0% over three replicate injections. Do not proceed to sample analysis unless these criteria are strictly met.
  • Sample Analysis: Inject the unknown samples (10 µL) and calculate the enantiomeric excess (ee%) based on relative peak areas.

Workflow step1 1. Sample Prep 1 mg/mL in Mobile Phase step2 2. Column Equilibration Chiralpak AD-H at 25°C step1->step2 step3 3. System Suitability Verify Rs > 1.5 at 210 nm step2->step3 step4 4. Isocratic Run 90:10 Hexane:IPA + 0.1% TFA step3->step4 step5 5. Data Analysis Calculate ee% and Yield step4->step5

Fig 2: Step-by-step chiral HPLC workflow for enantiomer separation.

Conclusion

For the enantiomeric separation of methyl 3-cyclopropyl-2-hydroxypropanoate, amylose-based carbamate phases (Chiralpak AD-H) vastly outperform cellulose-based and


-dependent alternatives. By leveraging a strict normal-phase environment with TFA modification, researchers can achieve baseline resolution (

), ensuring the stereochemical purity required for downstream antiviral API synthesis.

References

  • Title: Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease Source: Journal of Medicinal Chemistry (ACS Publications) / National Institutes of Health (NIH) URL: [Link]

  • Title: Chiral HPLC Separations Guidebook Source: Phenomenex URL: [Link]

Sources

Comparative

A Comparative Analysis of the Reactivity of Methyl vs. Ethyl 3-Cyclopropyl-2-hydroxypropanoate for Pharmaceutical Development

In the landscape of pharmaceutical and fine chemical synthesis, the nuanced reactivity of structurally similar molecules can dictate the efficiency, yield, and overall viability of a synthetic route. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, the nuanced reactivity of structurally similar molecules can dictate the efficiency, yield, and overall viability of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of methyl 3-cyclopropyl-2-hydroxypropanoate and its ethyl counterpart. This analysis is grounded in established chemical principles and supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The core of this comparison lies in understanding how the seemingly minor difference between a methyl and an ethyl ester group can manifest in significant variations in chemical behavior. These differences are primarily governed by a combination of steric and electronic effects, which influence the accessibility and electrophilicity of the reactive centers within the molecules.

I. Understanding the Structural and Electronic Landscape

At the heart of both molecules is a chiral secondary alcohol and a cyclopropyl group, both of which are significant functionalities in medicinal chemistry. The cyclopropyl group, in particular, can act as a metabolically stable bioisostere for other functionalities and can influence the conformation of the molecule. The key distinction, however, is the alkyl portion of the ester: a methyl group (-CH₃) versus an ethyl group (-CH₂CH₃).

Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group, being slightly larger, is a marginally stronger electron donor than the methyl group. This increased electron-donating nature can subtly decrease the electrophilicity of the carbonyl carbon in the ethyl ester, potentially slowing down nucleophilic acyl substitution reactions.

Steric Effects: The ethyl group is sterically more demanding than the methyl group. This increased bulk can hinder the approach of nucleophiles to the carbonyl carbon and the approach of reagents to the adjacent secondary alcohol. This steric hindrance is a critical factor in many of the reactivity differences observed.

II. Comparative Reactivity in Key Transformations

To provide a comprehensive comparison, we will examine the reactivity of these two esters in several common and synthetically important reactions.

A. Ester Hydrolysis (Saponification)

Ester hydrolysis is a fundamental reaction often employed in the final steps of a synthesis to unmask a carboxylic acid. The rate of base-catalyzed hydrolysis (saponification) is a direct measure of the electrophilicity of the carbonyl carbon and its steric accessibility.

EsterRelative Rate of Hydrolysis (Base-Catalyzed)
Methyl 3-cyclopropyl-2-hydroxypropanoate Faster
Ethyl 3-cyclopropyl-2-hydroxypropanoate Slower

Causality: The faster hydrolysis of the methyl ester can be attributed to two main factors. Firstly, the smaller size of the methyl group presents less steric hindrance to the incoming hydroxide nucleophile. Secondly, the slightly weaker electron-donating nature of the methyl group compared to the ethyl group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Studies on simple esters have shown that methyl esters can react significantly faster than their ethyl counterparts in hydrolysis reactions. For instance, in some cases, methyl esters have been observed to hydrolyze about 70 times faster than the corresponding ethyl esters.

Experimental Protocol: Comparative Base-Catalyzed Hydrolysis

This protocol outlines a method to quantitatively compare the hydrolysis rates of methyl and ethyl 3-cyclopropyl-2-hydroxypropanoate.

Materials:

  • Methyl 3-cyclopropyl-2-hydroxypropanoate

  • Ethyl 3-cyclopropyl-2-hydroxypropanoate

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator

  • Ethanol (or a suitable co-solvent for solubility)

  • Thermostated water bath

  • Magnetic stirrer and stir bars

  • Burette, pipettes, and conical flasks

Procedure:

  • Reaction Setup: In separate conical flasks, prepare equimolar solutions of methyl 3-cyclopropyl-2-hydroxypropanoate and ethyl 3-cyclopropyl-2-hydroxypropanoate in a known volume of ethanol.

  • Initiation: To each flask, add a known excess of standardized 0.1 M NaOH solution. Start a stopwatch immediately upon addition. Place the flasks in a thermostated water bath set to a constant temperature (e.g., 25°C or 50°C).

  • Titration: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot from each reaction mixture and quench the reaction by adding it to a flask containing a known volume of standardized 0.1 M HCl (in excess of the remaining NaOH).

  • Analysis: Immediately titrate the excess HCl in the quenched aliquot with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator.

  • Calculation: The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated. From this, the concentration of the ester remaining can be determined.

  • Kinetics: Plot the concentration of the ester versus time to determine the rate of reaction. A comparison of the rate constants will provide a quantitative measure of the relative reactivity.

B. Oxidation of the Secondary Alcohol

The oxidation of the secondary hydroxyl group to a ketone is a common transformation in the synthesis of many pharmaceutical intermediates. The accessibility of the alcohol is a key determinant of the reaction rate.

EsterRelative Rate of Oxidation
Methyl 3-cyclopropyl-2-hydroxypropanoate Faster
Ethyl 3-cyclopropyl-2-hydroxypropanoate Slower

Causality: The larger ethyl group in the vicinity of the secondary alcohol can sterically hinder the approach of the oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents). This steric shielding makes the hydroxyl group of the ethyl ester less accessible, leading to a slower reaction rate compared to the methyl ester.

Experimental Protocol: Comparative Oxidation with PCC

Materials:

  • Methyl 3-cyclopropyl-2-hydroxypropanoate

  • Ethyl 3-cyclopropyl-2-hydroxypropanoate

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flasks, magnetic stirrer, and stir bars

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of methyl 3-cyclopropyl-2-hydroxypropanoate and ethyl 3-cyclopropyl-2-hydroxypropanoate in anhydrous DCM.

  • Oxidation: To each flask, add an equimolar amount of PCC in one portion.

  • Monitoring: Monitor the progress of both reactions simultaneously using TLC. Spot aliquots from each reaction mixture onto a TLC plate at regular intervals and elute with an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Analysis: The disappearance of the starting material spot and the appearance of the product ketone spot (which will have a different Rf value) will indicate the progress of the reaction. A visual comparison of the TLC plates over time will provide a qualitative assessment of the relative reaction rates. For a quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to monitor the conversion.

  • Workup: Upon completion, the reaction mixtures are filtered through a pad of silica gel to remove the chromium byproducts, and the solvent is evaporated to yield the crude ketone product.

C. Reduction of the Ester

Reduction of the ester functionality to the corresponding diol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.

EsterRelative Rate of Reduction (with LiAlH₄)
Methyl 3-cyclopropyl-2-hydroxypropanoate Faster
Ethyl 3-cyclopropyl-2-hydroxypropanoate Slower

Causality: Similar to hydrolysis, the rate of reduction is influenced by both steric and electronic factors. The less sterically hindered carbonyl group of the methyl ester allows for a more facile approach of the hydride nucleophile. Additionally, the slightly greater electrophilicity of the methyl ester's carbonyl carbon contributes to its faster reduction.

III. Mechanistic Insights and Visualizations

To better understand the underlying principles governing the observed reactivity differences, we can visualize the key reaction mechanisms.

A. Base-Catalyzed Ester Hydrolysis (Saponification)

The mechanism involves a nucleophilic acyl substitution. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide leaving group.

Workflow cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester M_Start Start Reaction (Ester + Reagent) M_Sample Take Aliquots at Intervals M_Start->M_Sample M_Quench Quench Reaction M_Sample->M_Quench M_Analyze Analyze (TLC, GC, Titration) M_Quench->M_Analyze Compare Compare Reaction Rates M_Analyze->Compare E_Start Start Reaction (Ester + Reagent) E_Sample Take Aliquots at Intervals E_Start->E_Sample E_Quench Quench Reaction E_Sample->E_Quench E_Analyze Analyze (TLC, GC, Titration) E_Quench->E_Analyze E_Analyze->Compare

Caption: Workflow for comparing reaction kinetics.

IV. Implications for Drug Development and Synthesis

The choice between a methyl and an ethyl ester in a synthetic intermediate can have significant practical consequences:

  • Reaction Time and Throughput: For large-scale synthesis, the faster reaction rates of the methyl ester can lead to shorter reaction times, increased throughput, and potentially lower production costs.

  • Selectivity: In molecules with multiple reactive sites, the differential reactivity can be exploited for selective transformations. For instance, a methyl ester might be selectively hydrolyzed in the presence of an ethyl ester under carefully controlled conditions.

  • Purification: Slower reactions with the ethyl ester may lead to incomplete conversions, potentially complicating purification processes.

  • Prodrug Design: In the context of prodrugs, where an ester might be designed to be cleaved in vivo, the rate of hydrolysis is a critical parameter. A methyl ester would likely be cleaved faster than an ethyl ester, leading to a more rapid release of the active drug.

V. Conclusion and Recommendations

In a direct comparison, methyl 3-cyclopropyl-2-hydroxypropanoate is the more reactive of the two compounds in common transformations such as ester hydrolysis, oxidation of the secondary alcohol, and ester reduction. This heightened reactivity is a consequence of the lower steric hindrance and slightly greater electrophilicity of the carbonyl carbon associated with the methyl group.

For researchers and drug development professionals, the following recommendations are provided:

  • For rapid and efficient synthesis , where the ester is an intermediate to be further transformed, the methyl ester is generally the preferred choice .

  • If greater stability or a slower, more controlled reaction is desired, the ethyl ester may be advantageous .

  • In the design of ester-based prodrugs , the choice between a methyl and ethyl ester will directly impact the pharmacokinetic profile, with the methyl ester leading to a faster release of the active agent .

Ultimately, the selection of either the methyl or ethyl ester should be guided by the specific requirements of the synthetic route and the desired properties of the final product. A thorough understanding of the subtle yet significant differences in their reactivity is paramount for the successful development of robust and efficient chemical processes.

VI. References

  • Taylor & Francis. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Chapman, N. B., Ehsan, A., Shorter, J., & Toyne, K. J. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexan

Validation

Comparison of enzymatic vs chemical synthesis of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Comprehensive Comparison Guide: Enzymatic vs. Chemical Synthesis of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate Introduction The synthesis of enantiopure α-hydroxy esters is a cornerstone of modern pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Enzymatic vs. Chemical Synthesis of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Introduction

The synthesis of enantiopure α-hydroxy esters is a cornerstone of modern pharmaceutical development. Specifically, (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate serves as a critical chiral building block in the synthesis of highly potent antiviral therapeutics, most notably the SARS-CoV-2 Main Protease (Mpro) inhibitor 13b-K[1]. The absolute stereochemistry at the C2 position is non-negotiable, as it dictates the spatial orientation of the inhibitor within the viral protease active site, directly governing drug efficacy[1].

This guide provides an in-depth, objective comparison of the two primary paradigms for synthesizing this molecule: the traditional Chemical Synthesis (via chiral pool diazotization) and the modern Enzymatic Synthesis (via ketoreductase biocatalysis).

Route A: Chemical Synthesis (Chiral Pool & Diazotization)

The chemical route relies on the "chiral pool" approach, utilizing commercially available L-cyclopropylalanine as the source of asymmetry. The process involves a diazotization reaction followed by Fischer esterification[1].

Mechanistic Causality

The conversion of an α-amino acid to an α-hydroxy acid via diazotization is a classic transformation that proceeds with retention of configuration . When L-cyclopropylalanine is treated with nitrous acid (generated in situ from NaNO₂ and H₂SO₄), the primary amine is converted into an excellent leaving group (a diazonium salt). The adjacent carboxylate group intramolecularly attacks the α-carbon, displacing nitrogen gas and forming an unstable α-lactone intermediate (first stereochemical inversion). Water subsequently attacks and opens the lactone (second inversion), resulting in a net retention of the (S)-configuration.

Experimental Protocol
  • Diazotization: To a stirred solution of L-cyclopropylalanine in 2 M H₂SO₄ at 0 °C, add an aqueous solution of NaNO₂ dropwise.

    • Causality: Maintaining the temperature strictly below 5 °C is critical to prevent the premature thermal decomposition of the diazonium intermediate and to suppress competing elimination side reactions[1].

  • Lactone Hydrolysis: Allow the reaction to stir for 3 hours at 0–5 °C, then warm to ambient temperature for 16 hours to ensure complete hydrolysis of the α-lactone.

  • Extraction: Extract the aqueous phase with tert-butyl methyl ether (TBME) and concentrate under reduced pressure to isolate (S)-3-cyclopropyl-2-hydroxypropanoic acid.

  • Esterification: Dissolve the intermediate in methanol at 0 °C and add thionyl chloride (SOCl₂) dropwise.

    • Causality: SOCl₂ reacts with methanol to generate anhydrous HCl in situ. This acts as a powerful catalyst for Fischer esterification without introducing water, which would otherwise drive the equilibrium backward[1].

  • Isolation: Warm to ambient temperature, stir for 2 hours, concentrate, and purify via silica gel chromatography.

ChemSynth A L-Cyclopropylalanine (Chiral Pool) B (S)-3-Cyclopropyl-2- hydroxypropanoic acid A->B NaNO2, H2SO4 <5 °C (Retention via α-lactone) C (S)-Methyl 3-cyclopropyl- 2-hydroxypropanoate B->C SOCl2, MeOH 0 °C to RT (Esterification)

Chemical synthesis workflow demonstrating retention of stereochemistry via an α-lactone intermediate.

Route B: Enzymatic Synthesis (Ketoreductase Biocatalysis)

The biocatalytic route relies on the asymmetric reduction of a prochiral ketone (methyl 3-cyclopropyl-2-oxopropanoate) using a highly stereoselective Ketoreductase (KRED)[2].

Mechanistic Causality

KREDs catalyze the transfer of a hydride from a reduced cofactor (NADPH or NADH) to the re- or si-face of the α-keto ester, dictating the absolute stereochemistry of the resulting alcohol[2]. Because stoichiometric use of NAD(P)H is economically unviable, a coupled cofactor recycling system is mandatory. Glucose Dehydrogenase (GDH) is introduced alongside D-glucose to continuously reduce the oxidized NAD(P)⁺ back to NAD(P)H, driving the KRED reaction to completion[3].

Experimental Protocol
  • Medium Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

    • Causality: The buffer maintains physiological pH, while Mg²⁺ serves as a structural stabilizer for the dehydrogenase enzymes[2].

  • Substrate & Cofactor Loading: Add D-glucose (1.5 eq) and NADP⁺ (0.1 mol%). Dissolve the substrate (methyl 3-cyclopropyl-2-oxopropanoate) in 5% v/v DMSO and add it to the buffer.

    • Causality: The DMSO co-solvent overcomes the poor aqueous solubility of the hydrophobic α-keto ester, ensuring it is bioavailable to the enzyme.

  • Enzyme Introduction: Charge the reactor with engineered KRED and GDH powders.

  • Biocatalytic Reduction: Stir the reaction at 30 °C. Crucial Step: Continuously monitor and adjust the pH to 7.0 using an autotitrator dispensing 1 M NaOH.

    • Causality: The oxidation of glucose produces D-glucono-1,5-lactone, which spontaneously hydrolyzes into gluconic acid. Without active neutralization, the pH will plummet, causing irreversible denaturation of the biocatalysts[3].

  • Isolation: Upon substrate depletion (verified by HPLC), extract the aqueous mixture with ethyl acetate, dry, and concentrate to yield the highly enantiopure (S)-ester.

EnzSynth Substrate Methyl 3-cyclopropyl- 2-oxopropanoate KRED Ketoreductase (KRED) Substrate->KRED Product (S)-Methyl 3-cyclopropyl- 2-hydroxypropanoate KRED->Product Asymmetric Reduction NADP NAD(P)+ KRED->NADP GDH Glucose Dehydrogenase (GDH) Gluconate D-Gluconic Acid GDH->Gluconate Oxidation & Hydrolysis NADPH NAD(P)H GDH->NADPH Hydride Recovery Glucose D-Glucose Glucose->GDH NADPH->KRED Hydride Transfer NADP->GDH

Enzymatic reduction pathway coupled with a GDH/Glucose cofactor recycling system.

Comparative Performance Analysis

The choice between chemical and enzymatic synthesis depends heavily on the scale of production and the availability of precursors. The table below summarizes the quantitative and operational metrics of both routes:

Performance MetricChemical Synthesis (Chiral Pool)Enzymatic Synthesis (Biocatalysis)
Starting Material L-Cyclopropylalanine (Commercially abundant)Methyl 3-cyclopropyl-2-oxopropanoate (Requires pre-synthesis)
Enantiomeric Excess (ee) >95% ee (Limited by chiral pool purity)>99% ee (Enzyme-directed stereocontrol)
Atom Economy Low (Generates stoichiometric salt and NOx waste)High (Aqueous conditions, benign gluconic acid byproduct)
Reaction Conditions Harsh (Strong acids, corrosive SOCl₂, <5 °C)Mild (Aqueous buffer, 30 °C, neutral pH)
Scalability & Safety Moderate (Requires specialized cryogenic reactors)Excellent (Standard bioreactors; highly sustainable)

Conclusion

For rapid, lab-scale synthesis where time-to-molecule is critical, the Chemical Synthesis route remains highly effective due to the immediate availability of L-cyclopropylalanine. However, for process-scale manufacturing of pharmaceutical intermediates (such as Mpro inhibitors), the Enzymatic Synthesis is vastly superior. It bypasses the use of highly toxic, corrosive reagents (NaNO₂, SOCl₂) and delivers near-perfect enantioselectivity (>99% ee) under environmentally benign, mild aqueous conditions.

References

  • Cooper, M. S., et al. (2022). Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry, 65(19), 13328-13342.

  • Nakamura, K., et al. (1995). Mechanistic study for stereochemical control of microbial reduction of alpha-keto esters in an organic solvent. Tetrahedron, 51(3), 687-694.

  • Katzberg, M., et al. (2010). Strain engineering for stereoselective bioreduction of dicarbonyl compounds by yeast reductases. Microbiology, 156(3), 687-694.

Sources

Comparative

Comprehensive Guide to Contaminant Profiling in Commercial (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

As a chiral building block, (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate (CAS: 2165755-17-7) is highly valued in drug development for synthesizing active pharmaceutical ingredients (APIs) containing cyclopropyl-substitut...

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block, (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate (CAS: 2165755-17-7) is highly valued in drug development for synthesizing active pharmaceutical ingredients (APIs) containing cyclopropyl-substituted lactic acid pharmacophores[1]. However, the commercial supply chain frequently presents batches with varying impurity profiles. Because contaminants in early-stage chiral intermediates directly propagate into downstream synthetic steps, selecting the right commercial grade and rigorously validating its purity is critical for maintaining API efficacy and yield.

This guide objectively compares the performance of standard versus high-purity commercial grades, details the mechanistic origins of common contaminants, and provides self-validating analytical protocols for their identification.

Mechanistic Origins of Common Contaminants

To effectively identify contaminants, one must first understand the causality behind their presence. The commercial synthesis of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate typically relies on the asymmetric hydrogenation of its corresponding α-keto ester precursor[2].

  • Enantiomeric Impurity: The (R)-enantiomer (CAS: 1416444-91-1) is the most critical contaminant[3]. It arises from incomplete enantiofacial discrimination by the chiral transition metal catalyst (e.g., Pt-cinchona alkaloid or Ru-BINAP systems) during hydrogenation[4].

  • Unreacted Precursor: Residual methyl 3-cyclopropyl-2-oxopropanoate persists if the catalytic hydrogenation does not reach 100% conversion. This bifunctional keto-ester can cause severe side reactions (e.g., unwanted Schiff base formation) in downstream amidation steps.

  • Hydrolysis Products: The methyl ester moiety is hydrolytically sensitive. Exposure to ambient moisture during poor storage conditions leads to the formation of 3-cyclopropyl-2-hydroxypropanoic acid[5].

SynthesisPathway Keto Methyl 3-cyclopropyl-2-oxopropanoate (Starting Material / Impurity) Cat Chiral Catalyst (e.g., Ru-BINAP) + H2 Keto->Cat Asymmetric Hydrogenation Target (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate (Target Product) Cat->Target Major Pathway (>99% ee) ImpR (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate (Enantiomeric Impurity) Cat->ImpR Minor Pathway (Catalyst Leakage) ImpAcid 3-Cyclopropyl-2-hydroxypropanoic Acid (Hydrolysis Impurity) Target->ImpAcid Moisture / H2O (Storage Degradation)

Fig 1: Mechanistic pathway illustrating the origin of common synthetic and degradative contaminants.

Comparative Performance: Standard vs. High-Purity Grades

When sourcing this compound, researchers must evaluate whether the cost savings of a "Standard Chemical Grade" outweigh the performance penalties in downstream synthesis compared to a "High-Purity Pharmaceutical Grade."

The table below summarizes experimental data comparing two representative commercial batches. The "Downstream Performance" metric evaluates a standard coupling reaction where the hydroxy ester is reacted with a model primary amine to form an amide API intermediate.

Analytical MetricStandard Grade (Supplier A)High-Purity Grade (Supplier B)Analytical Method
Chemical Purity 95.2%99.4%GC-MS (Area %)
Enantiomeric Excess (ee) 96.0%>99.5%Chiral SFC
Residual Keto-Ester 2.8%<0.1%GC-MS
Moisture Content 0.85%0.05%Karl Fischer
Downstream Coupling Yield 78% (Significant side-products)94% (Clean conversion)Isolated Yield
Downstream API Chiral Purity 96.0% de>99.5% deChiral HPLC

Causality of Performance Drop: The 2.8% residual keto-ester in the Standard Grade acts as an electrophilic trap, consuming the primary amine reagent via imine formation, which directly depresses the isolated yield of the desired amide. Furthermore, the higher moisture content (0.85%) prematurely hydrolyzes the coupling reagents (e.g., EDC/HOBt), requiring excess equivalents to drive the reaction to completion.

Self-Validating Analytical Methodologies

To rigorously evaluate commercial batches, laboratories must implement orthogonal analytical techniques. The following protocols are designed as self-validating systems—meaning the methodology includes internal checks to ensure the data is trustworthy before the sample is even analyzed.

AnalyticalWorkflow Sample Commercial Batch (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate SFC Chiral SFC (Amylose-based CSP) UV 210 nm Sample->SFC GCMS GC-MS (DB-WAX column) EI Mode Sample->GCMS KF Karl Fischer Titration Coulometric Sample->KF Res1 Quantify (R)-Enantiomer (CAS: 1416444-91-1) SFC->Res1 Res2 Detect Keto-ester & Residual Solvents GCMS->Res2 Res3 Determine Moisture Content (<0.1% target) KF->Res3

Fig 2: Orthogonal analytical workflow for comprehensive contaminant profiling.

Protocol 1: Chiral SFC for Enantiomeric Excess (ee)

Causality of Method Choice: Supercritical Fluid Chromatography (SFC) utilizing


 combined with an Amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase provides rapid mass transfer. The differential transient hydrogen-bonding and steric interactions between the (R) and (S) enantiomers and the chiral grooves of the amylose polymer allow for baseline resolution in under 5 minutes.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the commercial (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate sample in 1.0 mL of HPLC-grade methanol. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Supercritical

      
       / Methanol (95:5 v/v) isocratic.
      
    • Flow Rate: 3.0 mL/min at a backpressure of 120 bar.

    • Detection: UV absorbance at 210 nm.

  • Self-Validation (System Suitability): Inject a synthetic racemic standard of Methyl 3-cyclopropyl-2-hydroxypropanoate. Trustworthiness Check: The system is only validated for use if the resolution factor (

    
    ) between the (S) and (R) peaks is 
    
    
    
    . If
    
    
    , replace the column or adjust the modifier concentration.
  • Execution: Inject 5 µL of the prepared sample. Integrate the peak areas and calculate the %ee using the area normalization method:

    
    .
    
Protocol 2: GC-MS for Volatile Impurities (Keto-Ester & Solvents)

Causality of Method Choice: The high volatility of the methyl ester makes it ideal for gas-phase separation. A polar polyethylene glycol (PEG) column (DB-WAX) is explicitly selected over a standard non-polar HP-5 column because the PEG phase strongly interacts with the polar hydroxyl and keto groups, preventing peak tailing and ensuring sharp resolution between the hydroxy-ester and the keto-ester precursor.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 1.0 mg/mL in anhydrous dichloromethane (DCM). Add 1-octanol (0.1 mg/mL) as an Internal Standard (IS) to correct for injection volume variances.

  • System Setup:

    • Column: DB-WAX (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial hold at 60°C for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.

  • Self-Validation (System Suitability): Run a blank DCM injection. Trustworthiness Check: The baseline must be flat with no carryover peaks. Next, inject the IS solution; the 1-octanol peak must elute with a signal-to-noise ratio (S/N) > 100.

  • Execution: Inject 1 µL in split mode (10:1). Analyze via Electron Ionization (EI) MS at 70 eV.

  • Data Interpretation: Identify the unreacted methyl 3-cyclopropyl-2-oxopropanoate by its distinct

    
     fragmentation pattern. Unlike the target (S)-hydroxy ester, the keto-ester will lack the characteristic 
    
    
    
    (loss of water) fragmentation peak, allowing for unambiguous identification even at trace levels.

Conclusion

The successful integration of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate into pharmaceutical workflows requires strict oversight of its contaminant profile. Standard commercial grades often harbor residual keto-esters and the (R)-enantiomer, which directly sabotage downstream coupling yields and chiral integrity. By implementing the self-validating SFC and GC-MS protocols outlined above, researchers can objectively verify supplier claims and prevent compromised intermediates from entering the API synthesis pipeline.

References

  • Heterogeneous enantioselective hydrogenation : theory and practice Source: berkeley.edu (UC Library Search) URL:[Link]

Sources

Validation

Structural and Crystallographic Comparison Guide: Derivatives of (S)- vs. (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate in SARS-CoV-2 Mpro Inhibitors

As a Senior Application Scientist in structure-based drug design, I frequently encounter the critical impact of chiral building blocks on target affinity. (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly speciali...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design, I frequently encounter the critical impact of chiral building blocks on target affinity. (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly specialized chiral intermediate utilized in the synthesis of the P2 moiety for peptidomimetic viral protease inhibitors, most notably the SARS-CoV-2 Main Protease (Mpro) α-ketoamide inhibitor 13b .

This guide objectively compares the crystallographic performance of the derivative synthesized from the (S)-enantiomer against its highly potent alternative derived from the (R)-enantiomer. By examining the X-ray crystallography data of the resulting diastereomers (13b-H and 13b-K), we can establish a self-validating model of how starting material stereochemistry dictates the final binding mode and pharmacological causality [1].

Stereochemical Causality: From Building Block to Binding Mode

The synthesis of the P2 center in α-ketoamide inhibitors relies on a stereospecific nucleophilic substitution (SN2). Because the SN2 mechanism enforces a Walden inversion, the stereochemistry of the starting hydroxypropanoate is inversely related to the final P2 configuration.

When utilizing (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate , the SN2 inversion yields an (R)-configured P2 center in the final drug molecule (designated as diastereomer 13b-H ). Conversely, the alternative (R)-enantiomer yields the (S)-configured P2 center (diastereomer 13b-K ). This inversion is the root cause of the drastic differences in Mpro binding affinity observed in crystallographic studies [1].

StereochemicalPathway S_start (S)-Methyl 3-cyclopropyl- 2-hydroxypropanoate SN2_S SN2 Inversion (Triflation + Displacement) S_start->SN2_S R_start (R)-Methyl 3-cyclopropyl- 2-hydroxypropanoate SN2_R SN2 Inversion (Triflation + Displacement) R_start->SN2_R Prod_H 13b-H Diastereomer (R,S,S) Inactive Derivative SN2_S->Prod_H Yields (R)-P2 Center Prod_K 13b-K Diastereomer (S,S,S) Active Alternative SN2_R->Prod_K Yields (S)-P2 Center Bind_H PDB: 8A4Q P2 points away from S2 P1' folds into S2 Prod_H->Bind_H X-ray Crystallography Bind_K PDB: 8A4T P2 perfectly occupies S2 Potent Inhibition Prod_K->Bind_K X-ray Crystallography

Stereochemical inversion pathway and resulting Mpro binding modes.

Comparative X-ray Crystallography Data

To objectively evaluate the performance of the (S)-derived product (13b-H) versus the (R)-derived alternative (13b-K), we must analyze their co-crystal structures with SARS-CoV-2 Mpro. The quantitative and structural data are summarized below [1][2][3].

ParameterDerivative of (S)-Enantiomer (13b-H)Derivative of (R)-Enantiomer (13b-K)
Final P2 Stereocenter (R)-configuration(S)-configuration
Overall Stereochemistry (R,S,S)(S,S,S)
PDB Accession Code
Enzymatic IC50 (Mpro) > 5 μM (Nearly Inactive)120 nM (Highly Potent)
S2 Pocket Occupancy Empty (P2 cyclopropylmethyl points away)Perfectly occupied by P2 cyclopropylmethyl
P1' Benzyl Orientation Folds back to penetrate the empty S2 pocketCanonical binding at the S1' site
Binding Mode Classification Non-canonical, sterically strainedCanonical, extended
Mechanistic Analysis of the Binding Modes

The X-ray structure 8A4Q reveals exactly why the derivative of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate fails as an inhibitor. Because the SN2 reaction yields an (R)-configuration at the P2 carbon, the cyclopropylmethyl moiety is sterically prohibited from entering the deep, hydrophobic S2 pocket of the protease. Instead, it is forced to orient outward, away from the substrate-binding cleft.

To thermodynamically compensate for the empty hydrophobic S2 pocket, the P1' benzyl group of the inhibitor folds backward, abandoning the S1' site to penetrate the S2 pocket. This highly strained, non-canonical binding mode drastically reduces the molecule's inhibitory potency. Conversely, the alternative derivative (13b-K, 8A4T ) possesses the correct (S)-P2 geometry, allowing the cyclopropylmethyl group to anchor deeply into the S2 pocket, yielding nanomolar potency[1].

Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies detail the synthesis of the P2 intermediate and the subsequent X-ray crystallographic characterization.

Protocol A: Stereospecific SN2 Synthesis of the P2 Intermediate

This protocol demonstrates the causality of the stereochemical inversion that dictates the final binding mode.

  • Triflation of the Hydroxyl Group :

    • Step : Dissolve 86.7 mmol of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate in 160 mL of anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Step : Add 2.5 equivalents of 2,6-lutidine, followed by the dropwise addition of 2.2 equivalents of trifluoromethanesulfonic anhydride over 20 minutes. Stir for an additional 40 minutes.

    • Rationale : Triflation converts the secondary hydroxyl into an exceptional leaving group (triflate) without breaking the C-O bond, thereby perfectly preserving the original (S)-stereocenter prior to displacement.

  • Nucleophilic Displacement (Walden Inversion) :

    • Step : In a separate flask, deprotonate the incoming lactam/amine nucleophile using sodium hydride (NaH, 60% dispersion) in tetrahydrofuran (THF) at 0 °C for 30 minutes.

    • Step : Dropwise add the generated triflate intermediate to the nucleophile solution, maintaining the temperature at 0 °C for 40 hours.

    • Rationale : The strong nucleophile attacks the anti-bonding orbital (

      
      ) of the C-O bond from the opposite face of the triflate leaving group. This forces a complete Walden inversion, quantitatively converting the (S)-starting material into the (R)-P2 intermediate.
      
Protocol B: Co-Crystallization and X-ray Diffraction

This protocol validates the structural binding modes of the resulting diastereomers.

  • Protein Preparation :

    • Express recombinant SARS-CoV-2 Mpro in E. coli and purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (Superdex 200) in a buffer containing 20 mM Tris-HCl (pH 7.8), 150 mM NaCl, and 1 mM DTT. Concentrate to 5 mg/mL.

  • Co-Crystallization via Vapor Diffusion :

    • Step : Incubate the purified Mpro with a 3-fold molar excess of the synthesized 13b-H derivative for 2 hours at room temperature to ensure complete covalent complex formation.

    • Step : Set up hanging-drop vapor diffusion plates at 20 °C. Mix 1 μL of the protein-inhibitor complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.1 M Bis-Tris pH 6.5).

    • Rationale : Co-crystallization (rather than soaking) is required because the non-canonical folding of the P1' benzyl group into the S2 pocket induces significant local conformational adaptations in the protease cleft that might shatter pre-formed apo-crystals.

  • Data Collection and Refinement :

    • Step : Harvest mature crystals, briefly soak in a cryoprotectant solution (reservoir solution + 20% glycerol), and flash-freeze in liquid nitrogen.

    • Step : Collect X-ray diffraction data at a synchrotron light source (e.g., 100 K). Solve the structure using molecular replacement with an apo-Mpro search model (e.g., PDB 6Y2E). Refine the structure to validate the absolute (R,S,S) stereochemistry and the folded ligand electron density.

References

  • Cooper, M. S., et al. "Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease." Journal of Medicinal Chemistry, 2022.[Link]

  • Protein Data Bank. "8A4T: crystal structures of diastereomer (S,S,S)-13b (13b-K) in complex with the SARS-CoV-2 Mpro." RCSB PDB, 2022.[Link]

  • Protein Data Bank. "8A4Q: crystal structures of diastereomer (R,S,S)-13b (13b-H) in complex with the SARS-CoV-2 Mpro." RCSB PDB, 2022.[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling specialized organic intermediates. (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate (CAS: 2165755-17-7) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling specialized organic intermediates. (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate (CAS: 2165755-17-7) is a highly valuable chiral ester frequently utilized in complex organic synthesis and drug development workflows[1]. However, it carries specific toxicological hazards that require precise logistical and operational planning.

This guide provides a self-validating operational framework. We will move beyond basic compliance, detailing the mechanistic rationale behind our Personal Protective Equipment (PPE) choices and disposal methodologies to ensure absolute laboratory safety and environmental control.

Chemical Profile & Hazard Data

Before initiating any workflow, it is critical to understand the physicochemical and hazard profile of the target compound. The data below dictates our containment, handling, and disposal strategies[1][2].

ParameterValue / SpecificationMechanistic Implication
Chemical Name (S)-Methyl 3-cyclopropyl-2-hydroxypropanoateChiral organic ester; highly soluble in organic solvents.
CAS Number 2165755-17-7Unique identifier for the (S)-enantiomer[1].
Molecular Formula C7H12O3Low molecular weight (144.17 g/mol ); potential for aerosolization[3].
GHS Classification Acute toxicity, oral (Category 4)Systemic ingestion is the primary acute hazard[2].
Hazard Statement H302: Harmful if swallowedRequires strict prevention of cross-contamination to the mouth[2][4].
Precautionary Codes P264, P270, P330Mandates thorough washing; prohibits eating/drinking in the handling area[2].

The Causality of PPE Selection

In laboratory safety, PPE is not merely a checklist; it is a calculated barrier against specific physicochemical threats. For (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate, the primary risk is H302 (Harmful if swallowed)[2]. However, in a dynamic lab environment, ingestion rarely occurs directly; it occurs via secondary cross-contamination.

  • Ocular Protection (Safety Goggles with Side-Shields):

    • The "Why": Aerosolized droplets or fine dust can easily bypass standard safety glasses. Side-shields prevent lateral ingress of the compound, protecting the highly vascularized ocular mucosa from systemic absorption[2].

  • Dermal Protection (Nitrile Gloves & Impervious Clothing):

    • The "Why": While not explicitly classified as a severe skin irritant, organic esters can permeate compromised skin or degrade certain glove materials over time. Impervious nitrile gloves prevent the compound from adhering to the skin, eliminating the primary vector for hand-to-mouth cross-contamination[2].

  • Respiratory Protection (Suitable Particulate/Vapor Respirator):

    • The "Why": Handling the compound outside of a fume hood or during vigorous transfer can generate aerosols. Inhalation of these particles leads to mucociliary clearance, where the particles are coughed up and subsequently swallowed, triggering the H302 oral toxicity pathway[2]. A well-fitted respirator breaks this exposure route.

Step-by-Step Operational Workflow

To maintain a self-validating safety system, every handling step must incorporate verification checks to ensure the integrity of the protocol.

  • Environmental Preparation:

    • Action: Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet or a chemical fume hood with appropriate exhaust ventilation[2].

    • Validation: Verify the inward airflow monitor is functioning optimally before opening the chemical container.

  • PPE Donning:

    • Action: Equip safety goggles, a fastened impervious lab coat, and double nitrile gloves[2].

    • Validation: Perform a glove tear-check and ensure no exposed skin exists at the wrists.

  • Material Transfer:

    • Action: Use anti-static spatulas or calibrated positive-displacement pipettes to minimize aerosol formation[2].

    • Validation: Observe the transfer process closely for any visible dust or micro-droplet scattering under the hood lighting.

  • Post-Handling Hygiene:

    • Action: Remove outer gloves inside the fume hood. Wash hands thoroughly with soap and water immediately after completing the procedure (adhering to P264)[2].

Spill Containment and Disposal Protocols

Chemical spills require immediate, algorithmic responses to prevent environmental release and personnel exposure. (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate must be treated as hazardous chemical waste[5].

  • Containment: In the event of a spill, immediately evacuate non-essential personnel and ensure maximum ventilation[2]. Do not use water to flush the spill, as this spreads the organic compound. Instead, apply finely-powdered liquid-binding materials, such as diatomite (diatomaceous earth) or universal binders[2].

    • Expert Insight: Diatomite is highly porous and chemically inert, effectively trapping the ester without triggering dangerous exothermic reactions.

  • Decontamination: Once the absorbed mass is collected, the residual surface film must be neutralized. Scrub the affected surfaces and equipment with alcohol (e.g., isopropanol or ethanol)[2].

    • Expert Insight: As an organic ester, the compound exhibits high solubility in alcohols, ensuring complete removal from the benchtop, whereas aqueous scrubbing would leave a hazardous, invisible residue.

  • Waste Segregation: Place all contaminated diatomite, paper towels, and outer gloves into a chemically compatible, sealable hazardous waste container. Label it clearly with "Hazardous Waste: Contains (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate (H302)" and dispose of it according to institutional and local environmental regulations[2][5].

Spill Response & Decontamination Workflow

Below is the logical progression for managing a spill of this compound, ensuring that containment and decontamination are handled systematically.

SpillResponse Start Spill Detected: (S)-Methyl 3-cyclopropyl- 2-hydroxypropanoate Ventilate Evacuate Area & Ensure Max Ventilation Start->Ventilate PPE Don Maximum PPE: Respirator, Nitrile Gloves, Impervious Gown Ventilate->PPE Contain Contain Spill: Apply Diatomite or Universal Binders PPE->Contain Decon Surface Decontamination: Scrub with Alcohol Contain->Decon Dispose Waste Segregation: Seal in Hazardous Chemical Waste Container Decon->Dispose

Algorithmic spill response and decontamination workflow for the target compound.

References

  • Laboratory Safety Manual - NSHS. Técnico ULisboa. Available at: [Link]

Sources

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